(R)-Tapi-2
描述
属性
分子式 |
C21H41N5O7 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
acetic acid;(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H37N5O5.C2H4O2/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20;1-2(3)4/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25);1H3,(H,3,4)/t12-,13+,15+;/m0./s1 |
InChI 键 |
LMUSZKBIFGOFBD-RAFLFFCLSA-N |
手性 SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO.CC(=O)O |
规范 SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C.CC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
(R)-Tapi-2: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2 is the R-stereoisomer of TAPI-2, a synthetic, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. It is widely recognized for its potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). Beyond TACE, this compound exhibits inhibitory activity against various other matrix metalloproteinases (MMPs) and ADAM family members. This multifaceted inhibition disrupts key signaling pathways involved in inflammation, cancer progression, and other pathological processes, making this compound a valuable tool in biomedical research and a potential scaffold for therapeutic development. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the catalytic activity of zinc-dependent metalloproteinases. The hydroxamate group in the this compound structure chelates the zinc ion within the active site of these enzymes, thereby blocking their proteolytic function. This inhibition prevents the shedding of the extracellular domains of a wide range of transmembrane proteins, a crucial step in the activation and propagation of numerous signaling cascades.
The principal targets of this compound include:
-
ADAM17 (TACE): Inhibition of ADAM17 is a hallmark of this compound activity. This prevents the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine. It also blocks the shedding of various other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) like Transforming Growth Factor-α (TGF-α), and cytokine receptors such as the IL-6 receptor α-subunit.[1][2][3]
-
Matrix Metalloproteinases (MMPs): this compound demonstrates broad-spectrum inhibition of MMPs.[4][5] MMPs are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in cancer cell invasion, metastasis, and inflammatory conditions like arthritis.
-
Other ADAMs: Besides ADAM17, this compound also inhibits other members of the ADAM family, such as ADAM10. ADAM10 is involved in the processing of various substrates, including the Notch receptor and the amyloid precursor protein (APP).
By inhibiting these key metalloproteinases, this compound modulates several critical downstream signaling pathways, including the TNF-α, EGFR, and Notch signaling cascades.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity of TAPI-2. It is important to note that the majority of the available literature refers to "TAPI-2" without specifying the stereoisomer. Therefore, the following data may represent the racemic mixture or an unspecified isomer, and should be interpreted with the understanding that the activity of the pure (R)-isomer may differ.
Table 1: Inhibitory Activity of TAPI-2 Against Various Metalloproteinases
| Target Enzyme | IC50 | Ki | Notes | Reference(s) |
| Matrix Metalloproteinases (general) | 20 µM | - | Broad-spectrum inhibition. | |
| hmeprin α subunit | 1.5 ± 0.27 nM | - | A metalloprotease. | |
| hmeprin β subunit | 20 ± 10 µM | - | A metalloprotease. | |
| Angiotensin Converting Enzyme (ACE) | 18 µM | - | Weak inhibition noted. | |
| MMP-2 (gelatinase A) | 10 µM | - | Data for a different cyclic peptide inhibitor, for context. | |
| MMP-9 (gelatinase B) | 10 µM | - | Data for a different cyclic peptide inhibitor, for context. |
Table 2: Inhibition of Substrate Shedding by TAPI-2
| Substrate Shedding | IC50 | Cell Type/System | Notes | Reference(s) |
| Phorbol-12-myristate-13-acetate (PMA)-induced shedding of TGF-α and β-amyloid precursor protein | 10 µM | Not specified | Demonstrates inhibition of shedding of key cell surface proteins. |
Signaling Pathways
The inhibitory action of this compound on metalloproteinases has profound effects on multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
This compound Inhibition of TACE (ADAM17) and Downstream Signaling
Broad-Spectrum Inhibition by this compound
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers aiming to investigate the activity of this compound.
In Vitro ADAM17 Enzymatic Assay (Fluorogenic)
This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against ADAM17 using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic ADAM17 substrate (e.g., a peptide based on the TACE cleavage site of pro-TNF-α, with a fluorophore and a quencher)
-
Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).
-
Add the recombinant ADAM17 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TNF-α Shedding Assay (ELISA)
This protocol outlines a cell-based assay to measure the inhibition of TNF-α shedding by this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS) to stimulate TNF-α production
-
This compound stock solution (in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader for absorbance measurement
Procedure:
-
Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-TNF-α expression and shedding. Include an unstimulated control.
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatants.
-
Quantify the amount of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percent inhibition of TNF-α shedding for each this compound concentration and determine the IC50 value.
L-selectin Shedding Assay (Flow Cytometry)
This protocol describes a method to assess the inhibition of L-selectin shedding from leukocytes by this compound using flow cytometry.
Materials:
-
Fresh human peripheral blood or isolated neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli (e.g., fMLP)
-
This compound stock solution (in DMSO)
-
PE-conjugated anti-human CD62L (L-selectin) antibody
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer (if using whole blood)
-
Flow cytometer
Procedure:
-
Aliquot whole blood or isolated neutrophils into flow cytometry tubes.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with PMA (e.g., 100 ng/mL) to induce L-selectin shedding. Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Add the PE-conjugated anti-human CD62L antibody to each tube. Include an isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
If using whole blood, lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter.
-
Analyze the median fluorescence intensity (MFI) of the PE signal to quantify the amount of L-selectin remaining on the cell surface.
-
Calculate the percent inhibition of L-selectin shedding and determine the IC50 value.
Conclusion
This compound is a potent, broad-spectrum inhibitor of metalloproteinases, with significant activity against ADAM17, MMPs, and other ADAMs. Its mechanism of action, centered on the chelation of the active site zinc ion, leads to the inhibition of ectodomain shedding and extracellular matrix degradation. This, in turn, modulates critical signaling pathways involved in inflammation and cancer. The provided quantitative data, though not specific to the (R)-isomer, offers a valuable benchmark for its inhibitory potential. The detailed experimental protocols and visual diagrams of the signaling pathways and workflows presented in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and aid in the development of novel therapeutic strategies targeting metalloproteinases. Further investigation into the stereospecific activity of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAPI-2 TAPI-2, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | 187034-31-7 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
(R)-Tapi-2 and its Role in TACE Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of (R)-Tapi-2 as an inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document details the quantitative inhibitory data, experimental methodologies for assessing TACE inhibition, and the key signaling pathways affected by this interaction.
Introduction to TACE and its Inhibition by this compound
Tumor Necrosis Factor-α Converting Enzyme (TACE), a member of the ADAM (A Disintegrin and Metalloproteinase) family, is a critical sheddase responsible for the proteolytic release of the extracellular domains of a wide array of transmembrane proteins. Its substrates include the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α).[1][2][3] The dysregulation of TACE activity is implicated in numerous pathological conditions, including inflammatory diseases and cancer, making it a significant therapeutic target.[4][5]
TAPI-2 is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including TACE. While much of the literature refers to the compound generically as TAPI-2, the stereochemistry at the α-carbon of the hydroxamic acid precursor can influence biological activity. This guide focuses on the (R)-enantiomer, this compound, where specified in the available literature.
Quantitative Inhibition Data
The inhibitory potency of TAPI-2 against TACE and other metalloproteinases has been quantified using various in vitro assays. The following table summarizes the key inhibition constants. It is important to note that much of the publicly available data does not differentiate between the enantiomers of TAPI-2.
| Inhibitor | Target Enzyme | Inhibition Parameter | Value (nM) | Notes |
| TAPI-2 | TACE (ADAM17) | K_i_ | 31 ± 1.4 | |
| TAPI-2 | TACE (ADAM17) | IC_50_ | 128.0 ± 0.9 | |
| TAPI-2 | TACE (ADAM17) | K_i_ | 120 | |
| TAPI-2 | MMP-9/-13 inhibitor | K_i_ | 3.1 ± 0.2 | For comparison of a selective inhibitor |
Experimental Protocols
In Vitro TACE Inhibition Assay (Fluorometric)
A common method to determine the inhibitory activity of compounds like this compound against TACE is a fluorometric assay using a Förster Resonance Energy Transfer (FRET) substrate.
Principle:
The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by TACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.
Materials:
-
Recombinant human TACE (catalytic domain)
-
FRET-based TACE substrate (e.g., a peptide containing a sequence cleaved by TACE, flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant TACE in assay buffer.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
TACE enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the TACE substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair used.
-
Readings can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the enzyme activity (or reaction velocity) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC_50_ value.
-
To determine the inhibition constant (K_i_), assays should be performed at different substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) using methods such as the Cheng-Prusoff equation or by global fitting of the data.
-
Below is a graphical representation of the experimental workflow.
Caption: Workflow for determining TACE inhibition.
Signaling Pathways Modulated by this compound
By inhibiting TACE, this compound can modulate several critical signaling pathways. The two most well-characterized pathways are the TNF-α and EGFR signaling cascades.
Inhibition of TNF-α Signaling
TACE is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this pro-inflammatory cytokine.
Caption: Inhibition of TNF-α release by this compound.
In this pathway, TACE-mediated cleavage of pro-TNF-α is a crucial step for the activation of downstream inflammatory signaling. By inhibiting TACE, this compound prevents the release of soluble TNF-α, thereby attenuating the inflammatory cascade.
Modulation of EGFR Signaling
TACE also plays a pivotal role in the transactivation of the Epidermal Growth Factor Receptor (EGFR) by cleaving its membrane-anchored ligands, such as TGF-α.
Caption: Modulation of EGFR signaling by this compound.
The release of soluble EGFR ligands by TACE leads to the activation of EGFR and its downstream signaling pathways, which are often hyperactivated in cancer and contribute to tumor growth and survival. Inhibition of TACE by this compound can, therefore, disrupt this autocrine or paracrine signaling loop, representing a potential anti-cancer strategy.
Logical Relationship of TACE Inhibition
The overarching mechanism of this compound action is through the competitive inhibition of the TACE active site, which has broad consequences on cellular signaling.
Caption: Consequence of TACE inhibition by this compound.
Conclusion
This compound is a potent inhibitor of TACE, a key enzyme in inflammatory and oncogenic signaling pathways. By preventing the shedding of TACE substrates like TNF-α and EGFR ligands, this compound offers a promising mechanism for therapeutic intervention in a range of diseases. Further research is warranted to fully elucidate the stereospecific activity of this compound and its in vivo efficacy and safety profile.
References
- 1. Direct activation of TACE-mediated ectodomain shedding by p38 MAP kinase regulates EGF receptor-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TNF-alpha processing and TACE-mediated ectodomain shedding by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shedding of the tumor necrosis factor (TNF) receptor from the surface of hepatocytes during sepsis limits inflammation through cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TACE inhibition: a promising therapeutic intervention against AATF‐mediated steatohepatitis to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Tapi-2: An In-depth Technical Guide to its Metalloproteinase Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2, also known as TAPI-2, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). As a hydroxamate-based inhibitor, its mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these enzymes. This technical guide provides a comprehensive overview of the inhibitor profile of this compound, with a focus on its activity against various metalloproteinases, its impact on key signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Inhibitor Profile
This compound exhibits inhibitory activity against a range of metalloproteinases. While a comprehensive profile with specific Ki or IC50 values against all individual MMPs is not extensively documented in publicly available literature, the existing data highlights its potent inhibition of ADAM17 (TACE) and a general inhibitory effect on the MMP family.
Table 1: Inhibitory Activity of this compound Against A Disintegrin and Metalloproteinases (ADAMs)
| Enzyme | Inhibition Constant (Ki) | Reference |
| ADAM17 (TACE) | 120 nM | [1][2] |
| ADAM10 | 3 ± 2 µM | [2] |
| ADAM8 | 10 ± 1 µM | [2] |
| ADAM12 | >100 µM | [2] |
Table 2: General and Other Inhibitory Activities of this compound
| Target/Process | Inhibition Value (IC50) | Reference |
| General Matrix Metalloproteinases (MMPs) | 20 µM | |
| Phorbol ester (PMA)-induced shedding of cell surface proteins (e.g., TGF-α) | 10 µM | |
| Angiotensin-Converting Enzyme (ACE) | 18 µM (weak inhibition) | |
| MMP-12 | 12 µM (Ki) |
Impact on Cellular Signaling Pathways
The inhibitory action of this compound on specific metalloproteinases, particularly ADAM17, has significant downstream effects on critical cellular signaling pathways.
Inhibition of TNF-α Shedding
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that is synthesized as a transmembrane protein (pro-TNF-α). Its release as a soluble, active cytokine is mediated by the proteolytic cleavage of its extracellular domain, a process known as shedding. ADAM17 is the primary sheddase responsible for this cleavage. By inhibiting ADAM17, this compound effectively blocks the release of soluble TNF-α, thereby downregulating inflammatory responses.
Modulation of Notch Signaling
The Notch signaling pathway is a highly conserved pathway crucial for cell-cell communication, regulating processes such as proliferation, differentiation, and apoptosis. The activation of this pathway involves the cleavage of the Notch receptor. One of these cleavage events (S2 cleavage) is mediated by ADAM17. Following this, a subsequent cleavage by γ-secretase releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes like HES-1. By inhibiting ADAM17, this compound prevents the S2 cleavage of the Notch receptor, leading to a reduction in the levels of NICD and its downstream target, HES-1.
Experimental Protocols
Fluorogenic MMP Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (in DMSO or water)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant MMP enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same concentration of DMSO as the inhibitor dilutions).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the diluted MMP enzyme to the "enzyme control" and "inhibitor" wells.
-
Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm, depending on the substrate) kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This protocol is used to assess the inhibitory effect of this compound on the activity of gelatinases (MMP-2 and MMP-9) from a biological sample (e.g., cell culture supernatant).
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing 0.1% (w/v) gelatin
-
Samples containing MMP-2 and MMP-9 (e.g., conditioned cell culture media)
-
This compound
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Treat cells with or without varying concentrations of this compound for a specified period.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Cast a polyacrylamide gel containing 0.1% gelatin.
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel from the casting plates.
-
Wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in zymogram developing buffer overnight (16-18 hours) at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
The intensity and area of the clear bands corresponding to the molecular weights of MMP-2 and MMP-9 can be quantified using densitometry to assess the inhibitory effect of this compound.
-
Conclusion
This compound is a valuable research tool for studying the roles of MMPs and ADAMs in various physiological and pathological processes. Its potent inhibition of ADAM17 provides a specific mechanism for modulating TNF-α and Notch signaling pathways. While its broad-spectrum activity against MMPs is established, further research is needed to fully elucidate its inhibitory profile against individual MMP family members. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the multifaceted activities of this inhibitor.
References
(R)-Tapi-2: A Technical Guide to its Biological Activity and Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tapi-2 is a hydroxamate-based, broad-spectrum inhibitor of metalloproteinases. As the (R)-isomer of TAPI-2, it exhibits potent inhibitory activity against several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families, most notably the TNF-α converting enzyme (TACE), also known as ADAM17. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its quantitative inhibitory profile, its impact on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and pharmacology who are investigating the therapeutic potential of metalloproteinase inhibitors.
Introduction
Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play critical roles in a wide array of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. The dysregulation of these enzymes is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool for elucidating the roles of these proteases due to its broad-spectrum inhibitory activity. This guide will delve into the specifics of its biological functions, providing the necessary technical details for its application in a research setting.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been characterized against a variety of metalloproteinases. The following tables summarize the available quantitative data. It is important to note that much of the publicly available data refers to "TAPI-2," which may be a racemic mixture. Where specified, data for the (R)-isomer is provided.
Table 1: IC50 Values for TAPI-2
| Target Enzyme/Process | IC50 Value | Notes |
| General Matrix Metalloproteinases (MMPs) | 20 µM[1] | Broad-spectrum inhibition. |
| Phorbol-12-myristate-13-acetate (PMA)-induced shedding of cell surface proteins | 10 µM | Indicates inhibition of sheddase activity. |
| hmeprin β subunit | 20 ± 10 µM[1][2] | |
| hmeprin α subunit | 1.5 ± 0.27 nM | Significantly more potent against the α subunit. |
Table 2: Ki Values for TAPI-2
| Target Enzyme | Ki Value |
| ADAM17 (TACE) | 120 nM |
Mechanism of Action and Key Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of metalloproteinase activity, which in turn modulates various downstream signaling pathways.
Inhibition of ADAM17 (TACE) and Substrate Shedding
ADAM17 is a key "sheddase" responsible for the proteolytic release of the extracellular domains of numerous transmembrane proteins. A primary target of this compound is the inhibition of ADAM17-mediated shedding of Tumor Necrosis Factor-α (TNF-α). By preventing the cleavage of pro-TNF-α from the cell surface, this compound effectively reduces the levels of soluble, pro-inflammatory TNF-α.
Beyond TNF-α, this compound also inhibits the shedding of other cell surface proteins, including L-selectin, a cell adhesion molecule crucial for leukocyte trafficking. This inhibition of L-selectin shedding can impact inflammatory responses by modulating immune cell migration.
Modulation of the Notch Signaling Pathway
ADAM17 plays a crucial role in the activation of the Notch signaling pathway, a highly conserved pathway involved in cell fate determination, proliferation, and survival. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, with ADAM17 mediating the initial S2 cleavage. The subsequent cleavage by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
This compound, by inhibiting ADAM17, can block this initial cleavage step, thereby downregulating Notch signaling. This has been observed to decrease the levels of NICD and its downstream target, HES-1. This mechanism underlies some of the anti-cancer stem cell properties attributed to TAPI-2.
Figure 1: Inhibition of the ADAM17-mediated Notch signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Fluorogenic TACE (ADAM17) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant TACE.
-
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., Mca-KPLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.
-
In a 96-well plate, add 50 µL of recombinant TACE solution to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
MMP-2 and MMP-9 Activity Assay (Gelatin Zymography)
This assay assesses the inhibitory effect of this compound on the activity of gelatinases, MMP-2 and MMP-9.
-
Materials:
-
Cell culture supernatants or tissue extracts containing MMP-2 and MMP-9
-
This compound
-
SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
-
Procedure:
-
Incubate the samples containing MMPs with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Mix the treated samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer to remove SDS.
-
Incubate the gel in Zymogram Developing Buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background.
-
Quantify the band intensity using densitometry to determine the inhibitory effect of this compound.
-
L-selectin Shedding Assay (Flow Cytometry)
This assay measures the inhibition of L-selectin shedding from the surface of leukocytes.
-
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line
-
This compound
-
Shedding stimulus (e.g., Phorbol-12-myristate-13-acetate - PMA)
-
RPMI 1640 medium
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate L-selectin shedding by adding PMA (e.g., 100 ng/mL) and incubate for 30 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by placing the cells on ice and washing with cold FACS buffer.
-
Stain the cells with the anti-CD62L antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Measure the mean fluorescence intensity (MFI) of CD62L on the cell surface. A decrease in MFI in stimulated cells compared to unstimulated cells indicates shedding.
-
Calculate the percentage of shedding inhibition by this compound relative to the stimulated control.
-
Experimental and Logical Workflows
The characterization of a metalloproteinase inhibitor like this compound typically follows a structured workflow.
Figure 2: A logical workflow for the characterization of this compound's biological activity.
Conclusion
This compound is a potent, broad-spectrum inhibitor of MMPs and ADAMs, with significant activity against TACE/ADAM17. Its ability to modulate key signaling pathways, such as TNF-α release and Notch activation, makes it a valuable tool for investigating the roles of these proteases in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutics targeting metalloproteinases. Further research is warranted to delineate the specific inhibitory profile of the (R)-isomer compared to its racemic counterpart to fully understand its therapeutic potential.
References
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Tapi-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (R)-Tapi-2, a potent hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). The synthesis is strategically divided into three main parts: the asymmetric synthesis of the key chiral intermediate, (R)-3-(hydroxycarbamoyl)methyl-5-methylhexanoic acid; the preparation of the dipeptide fragment, N-(tert-butyl)glycyl-L-alaninamide; and the final coupling and deprotection steps to yield the target molecule. This guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a research setting.
Core Synthesis Strategy
The retrosynthetic analysis of this compound reveals three key building blocks:
-
An enantiomerically pure β-amino acid derivative which will become the core of the molecule, (R)-3-(amino)-5-methylhexanoic acid.
-
A dipeptide unit, N-(tert-butyl)glycyl-L-alaninamide.
-
A hydroxamic acid functional group.
The forward synthesis will focus on the asymmetric synthesis of a protected version of the β-amino acid, followed by its coupling to the dipeptide fragment, and subsequent functional group manipulations to install the hydroxamic acid and deprotect to afford this compound.
Part 1: Asymmetric Synthesis of the Key Chiral Intermediate: (R)-3-Amino-5-methylhexanoic Acid
The stereocenter in this compound is crucial for its biological activity. A highly efficient method for establishing this chirality is through the asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor. This approach offers high enantioselectivity and is amenable to scale-up.
Experimental Protocol: Synthesis of (R)-N-Boc-3-amino-5-methylhexanoic Acid
Step 1: Synthesis of Ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate
A mixture of ethyl 3-oxo-5-methylhexanoate (1.0 eq), ammonium acetate (1.2 eq), and acetic anhydride (1.5 eq) in toluene is heated at reflux with a Dean-Stark trap for 12-16 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate.
Step 2: Asymmetric Hydrogenation
The enamide from Step 1 (1.0 eq) is dissolved in degassed methanol in a high-pressure reactor. A solution of the rhodium catalyst, [Rh(COD)(R,R-Me-DuPhos)]BF4 (0.01 eq), is added under an inert atmosphere. The reactor is then charged with hydrogen gas to a pressure of 100 psi and stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield ethyl (R)-3-(acetylamino)-5-methylhexanoate with high enantiomeric excess.
Step 3: Boc Protection and Hydrolysis
The acetylated amino ester from Step 2 is first hydrolyzed using aqueous lithium hydroxide in a mixture of THF and water. After acidification, the resulting carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a suitable base like triethylamine in a solvent such as dichloromethane. This yields (R)-N-Boc-3-amino-5-methylhexanoic acid.
Part 2: Synthesis of the Dipeptide Fragment: N-(tert-butyl)glycyl-L-alaninamide
The dipeptide fragment is synthesized through standard solution-phase peptide coupling techniques.
Experimental Protocol: Synthesis of N-(tert-butyl)glycyl-L-alaninamide
Step 1: Synthesis of N-Boc-N-tert-butylglycine
To a solution of tert-butylamine in dichloromethane, ethyl 2-bromoacetate and triethylamine are added dropwise. The resulting N-tert-butylglycine ethyl ester is then protected with a Boc group using di-tert-butyl dicarbonate. The ester is subsequently hydrolyzed with aqueous sodium hydroxide to yield N-Boc-N-tert-butylglycine.
Step 2: Preparation of L-alaninamide Hydrochloride
L-alanine is first esterified by reacting with methanol in the presence of thionyl chloride. The resulting L-alanine methyl ester hydrochloride is then subjected to ammonolysis by treatment with a solution of ammonia in methanol. The resulting L-alaninamide is isolated as its hydrochloride salt.
Step 3: Peptide Coupling
N-Boc-N-tert-butylglycine (1.0 eq) and L-alaninamide hydrochloride (1.0 eq) are dissolved in DMF. A coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is then worked up by dilution with water and extraction with an organic solvent. The protected dipeptide, Boc-N-(tert-butyl)glycyl-L-alaninamide, is purified by column chromatography.
Step 4: Boc Deprotection
The Boc protecting group is removed by treating the protected dipeptide with a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. The resulting N-(tert-butyl)glycyl-L-alaninamide hydrochloride is isolated by precipitation or evaporation.
Part 3: Final Coupling and Deprotection to Yield this compound
The final steps involve the coupling of the two synthesized fragments followed by the formation of the hydroxamic acid and final deprotection.
Experimental Protocol: Final Assembly of this compound
Step 1: Conversion of the Chiral Acid to a Protected Hydroxamic Acid Precursor
(R)-N-Boc-3-amino-5-methylhexanoic acid is first activated, for example, with carbonyldiimidazole, and then reacted with O-benzylhydroxylamine to form the corresponding N-Boc protected O-benzyl hydroxamate.
Step 2: Deprotection of the Chiral Fragment
The Boc group from the product of Step 1 is removed using acidic conditions as described previously to yield (R)-3-(benzyloxycarbamoyl)methyl-5-methylhexanoic acid amine salt.
Step 3: Final Peptide Coupling
The deprotected chiral amine salt (1.0 eq) is coupled with N-(tert-butyl)glycyl-L-alaninamide (1.0 eq) using a standard peptide coupling reagent like HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. The resulting protected this compound is purified by chromatography.
Step 4: Final Deprotection
The O-benzyl protecting group on the hydroxamic acid is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This final step yields this compound, which is then purified by preparative HPLC.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) |
| Part 1: Chiral Intermediate Synthesis | |||||
| 1.1: Enamide Formation | Ethyl 3-oxo-5-methylhexanoate | Ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate | NH4OAc, Ac2O, Toluene, reflux | ~75-85 | N/A |
| 1.2: Asymmetric Hydrogenation | Ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate | Ethyl (R)-3-(acetylamino)-5-methylhexanoate | [Rh(COD)(R,R-Me-DuPhos)]BF4, H2 (100 psi), MeOH, rt | >95 | >98 |
| 1.3: Boc Protection & Hydrolysis | Ethyl (R)-3-(acetylamino)-5-methylhexanoate | (R)-N-Boc-3-amino-5-methylhexanoic acid | 1. LiOH, THF/H2O; 2. Boc2O, Et3N, DCM | ~80-90 | >98 |
| Part 2: Dipeptide Synthesis | |||||
| 2.1: N-Boc-N-tert-butylglycine Synthesis | tert-Butylamine, Ethyl 2-bromoacetate | N-Boc-N-tert-butylglycine | 1. Et3N, DCM; 2. Boc2O; 3. NaOH, MeOH/H2O | ~70-80 | N/A |
| 2.2: L-alaninamide HCl Synthesis | L-alanine | L-alaninamide hydrochloride | 1. SOCl2, MeOH; 2. NH3/MeOH | ~85-95 | >99 |
| 2.3: Peptide Coupling | N-Boc-N-tert-butylglycine, L-alaninamide HCl | Boc-N-(tert-butyl)glycyl-L-alaninamide | HATU, DIPEA, DMF, rt | ~80-90 | >99 |
| 2.4: Boc Deprotection | Boc-N-(tert-butyl)glycyl-L-alaninamide | N-(tert-butyl)glycyl-L-alaninamide HCl | HCl/Dioxane or TFA/DCM | >95 | >99 |
| Part 3: Final Assembly | |||||
| 3.1: Protected Hydroxamic Acid Formation | (R)-N-Boc-3-amino-5-methylhexanoic acid | (R)-N-Boc-3-(benzyloxycarbamoyl)methyl-5-methylhexanoic acid | 1. CDI, THF; 2. BnONH2 | ~70-80 | >98 |
| 3.2: Boc Deprotection | Product from 3.1 | (R)-3-(benzyloxycarbamoyl)methyl-5-methylhexanoic acid amine salt | TFA/DCM | >95 | >98 |
| 3.3: Final Coupling | Product from 3.2, Dipeptide from 2.4 | Protected this compound | HATU, DIPEA, DMF, rt | ~70-80 | >98 |
| 3.4: Final Deprotection | Protected this compound | This compound | H2, Pd/C, MeOH | >90 | >98 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of this compound.
Figure 1: Synthesis of the key chiral intermediate.
Figure 2: Synthesis of the dipeptide fragment.
Figure 3: Final coupling and deprotection steps.
The Role of (R)-TAPI-2 in the Inhibition of Tumor Necrosis Factor-alpha Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a multitude of autoimmune diseases. The biological activity of TNF-α is tightly regulated by its release from the cell surface, a process mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth analysis of (R)-TAPI-2, a potent inhibitor of TACE, and its role in the modulation of TNF-α release. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Introduction to this compound and its Target: TACE
This compound is the (R)-enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and the "a disintegrin and metalloproteinase" (ADAM) family of enzymes.[1] Its primary mechanism of action in the context of inflammation is the potent and specific inhibition of TACE.
TACE is a transmembrane sheddase that plays a critical role in the ectodomain shedding of various cell surface proteins, most notably the precursor form of TNF-α (pro-TNF-α).[2] Pro-TNF-α is a 26 kDa type II transmembrane protein that is biologically active, primarily mediating cell-to-cell signaling. Cleavage of pro-TNF-α by TACE releases a soluble 17 kDa TNF-α homotrimer, which is the principal mediator of the systemic pro-inflammatory effects of this cytokine.[3][4] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby attenuating the downstream inflammatory cascade.
Mechanism of Action of this compound
The inhibitory activity of this compound is centered on its hydroxamate group, which chelates the zinc ion essential for the catalytic activity of TACE and other metalloproteinases. This interaction blocks the active site of the enzyme, preventing it from binding to and cleaving its substrates, including pro-TNF-α. The inhibition of TACE by this compound leads to an accumulation of pro-TNF-α on the cell surface and a significant reduction in the concentration of soluble TNF-α in the extracellular environment.
Signaling Pathway of TNF-α Release and Inhibition by this compound
The following diagram illustrates the cellular pathway of TNF-α processing and the point of intervention for this compound.
Caption: TNF-α processing and inhibition by this compound.
Quantitative Data on this compound and TAPI-2 Activity
The following table summarizes the available quantitative data for the inhibitory activity of TAPI-2, the racemate of which this compound is a component. Specific data for the isolated (R)-enantiomer is often reported in the context of its racemate, TAPI-2.
| Inhibitor | Target | Parameter | Value | Reference |
| TAPI-2 | TACE (ADAM17) | Ki | 120 nM | [5] |
| TAPI-2 | MMPs (general) | IC50 | 20 µM | |
| TAPI-2 | Phorbol-12-myristate-13-acetate (PMA)-induced shedding of TGF-α and β-amyloid precursor protein | IC50 | 10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in TNF-α release.
In Vitro Inhibition of LPS-Induced TNF-α Release from Macrophages
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human or mouse TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 105 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
TACE Activity Assay
This protocol describes a fluorometric assay to directly measure the enzymatic activity of TACE and its inhibition by this compound using a commercially available kit.
Materials:
-
TACE Activity Assay Kit (e.g., SensoLyte® 520 TACE Activity Assay Kit)
-
Recombinant human TACE
-
This compound
-
Assay buffer
-
Fluorogenic TACE substrate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme Reaction:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 20 µL of the recombinant TACE enzyme solution to each well (except for the blank control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Substrate Addition: Add 20 µL of the fluorogenic TACE substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) in kinetic mode for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence curve) for each condition. Calculate the percentage inhibition of TACE activity for each concentration of this compound and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, visualize the workflows for the experimental protocols described above.
Workflow for In Vitro TNF-α Release Inhibition Assay
References
- 1. Measurement of TACE Activity in Extracts from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
(R)-TAPI-2 as a Sheddase Inhibitor: A Technical Guide
(R)-TAPI-2 , a hydroxamate-based broad-spectrum inhibitor, has emerged as a significant tool in the study of metalloproteinases, particularly the "a disintegrin and metalloproteinase" (ADAM) family of sheddases. This technical guide provides an in-depth overview of this compound, focusing on its role as an inhibitor of ADAM10 and ADAM17, for researchers, scientists, and drug development professionals.
Introduction to this compound and Sheddases
Sheddases, primarily ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), are cell-surface proteases responsible for the ectodomain shedding of a wide array of transmembrane proteins. This process releases the extracellular domain of these proteins from the cell surface, a critical step in regulating various physiological and pathological processes, including inflammation, cell signaling, and cancer progression.
This compound, the (R)-enantiomer of TAPI-2, is a potent inhibitor of these sheddases. Its chemical name is N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide. By inhibiting ADAM10 and ADAM17, this compound serves as a valuable chemical probe to investigate the roles of these enzymes in various biological systems and as a potential starting point for the development of therapeutic agents.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₇N₅O₅ |
| Molecular Weight | 415.53 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water (up to 50 mM) and DMSO.[1] |
| Storage | Store at -20°C.[2] |
Mechanism of Action
This compound functions as a sheddase inhibitor through the chelating action of its hydroxamate group with the zinc ion present in the active site of metalloproteinases like ADAM10 and ADAM17. This interaction blocks the catalytic activity of the enzyme, thereby preventing the cleavage of their substrates.
Quantitative Data on Inhibitory Activity
The available quantitative data on the inhibitory activity of TAPI-2 is summarized below. It is important to note that many studies do not specify the stereoisomer used.
| Enzyme Target | Inhibitor | Parameter | Value | Reference |
| Matrix Metalloproteinases (MMPs) | This compound | IC₅₀ | 20 µM | [3] |
| ADAM17 (TACE) | TAPI-2 | Kᵢ | 120 nM | [2] |
Note: The Kᵢ value for TAPI-2 against ADAM17 does not specify the (R)-isomer.
Signaling Pathways Modulated by this compound
By inhibiting ADAM10 and ADAM17, this compound can modulate several critical signaling pathways:
ADAM17-Mediated Signaling
ADAM17 is a key regulator of the epidermal growth factor receptor (EGFR) and tumor necrosis factor-alpha (TNF-α) signaling pathways.
ADAM10-Mediated Signaling
ADAM10 is the primary sheddase involved in the ligand-induced activation of the Notch signaling pathway, which plays a crucial role in cell fate determination and development.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not always explicitly published. The following are representative protocols synthesized from available literature for key assays.
In Vitro ADAM17/TACE Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to determine the inhibitory activity of this compound against purified ADAM17 enzyme using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human ADAM17
-
Fluorogenic ADAM17 substrate (e.g., based on the TNF-α cleavage site)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of purified ADAM17 to each well (except the negative control).
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 490/520 nm). Readings are typically taken every 5 minutes for 30-60 minutes.
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ value.
Cell-Based TNF-α Shedding Assay
This protocol outlines a method to assess the ability of this compound to inhibit the shedding of TNF-α from cultured cells, typically monocytes or macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Stimulant for TNF-α shedding (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA))
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader for ELISA
Procedure:
-
Seed THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known inducer of TNF-α shedding, such as LPS (e.g., 1 µg/mL), to activate ADAM17.
-
Incubate the plate for a suitable time to allow for TNF-α shedding (e.g., 4-24 hours).
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α shedding for each concentration of this compound compared to the stimulated control.
-
Plot the percent inhibition against the inhibitor concentrations to determine the IC₅₀ value.
Chemical Synthesis
Conclusion
This compound is a valuable research tool for investigating the roles of ADAM10 and ADAM17 in health and disease. Its ability to potently inhibit the shedding of a wide range of substrates makes it indispensable for dissecting the complex signaling pathways regulated by these sheddases. While more specific quantitative data on its inhibitory profile for different ADAMs would be beneficial, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research into the development of more selective inhibitors based on the structure of this compound holds promise for the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders.
References
(R)-Tapi-2 Substrate Specificity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the substrate specificity of (R)-Tapi-2, a potent broad-spectrum inhibitor of metalloproteinases. Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative inhibition profile of this compound, detailed experimental methodologies for its characterization, and its impact on key signaling pathways.
Executive Summary
This compound is a hydroxamate-based inhibitor targeting a range of metalloproteinases, with notable activity against members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. Its primary and most well-characterized target is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). By inhibiting these enzymes, this compound interferes with the shedding of cell surface proteins, a critical process in various physiological and pathological states, including inflammation and cancer. This guide synthesizes the current understanding of this compound's interaction with its substrates, providing a crucial resource for its application in research and therapeutic development.
Quantitative Inhibition Profile of this compound
This compound exhibits a distinct inhibition profile across various metalloproteinases. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency.
| Target Enzyme Family | Specific Enzyme | Inhibitor | Reported Value | Value Type | Notes |
| ADAMs | ADAM17 / TACE | This compound | 120 nM | Ki | A primary target of this compound. |
| MMPs | General MMPs | This compound | 20 µM | IC50 | Indicates broad-spectrum MMP inhibition. |
| Meprins | Meprin α | This compound | 1.5 ± 0.27 nM | IC50 | Demonstrates high potency against this astacin family metalloproteinase.[1] |
| Meprin β | This compound | 20 ± 10 µM | IC50 | Significantly lower potency compared to the α subunit.[1] | |
| Cell-Based Assay | PMA-induced protein shedding | This compound | 10 µM | IC50 | Reflects inhibition of cellular sheddase activity, largely attributed to ADAM17.[2] |
Note: The stereochemistry of TAPI-2 is not always specified in all literature. The data presented here is for TAPI-2, with the understanding that the (R)-enantiomer is the more active form.
Experimental Protocols
Accurate determination of the inhibitory activity of compounds like this compound is critical. Below are detailed methodologies for key experiments.
Fluorogenic Substrate-Based Enzyme Inhibition Assay for ADAM17 (TACE)
This protocol describes the determination of the IC50 value of this compound for ADAM17 using a continuous fluorometric assay.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic peptide substrate for TACE, e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-(Dpa)-Arg-Ser-Ser-Ser-Arg-NH₂ (Mca = (7-Methoxycoumarin-4-yl)acetyl, Dpa = N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.
-
Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the diluted ADAM17 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the fluorogenic substrate used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate. The Km for the TACE fluorogenic substrate Mca-PLAQAV-Dpa-RSSSAR-NH₂ is reported to be approximately 19 µM.
It is recommended to use a substrate concentration at or below the Km value for a more accurate determination of the IC50 and subsequent calculation of the Ki.
Signaling Pathways Modulated by this compound
By inhibiting ADAM17, this compound can significantly impact downstream signaling pathways that are crucial in both normal physiology and disease. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound in the context of EGFR and Notch signaling.
Inhibition of EGFR Signaling Pathway
ADAM17 is responsible for the proteolytic cleavage ("shedding") of the ectodomains of various EGFR ligands, such as TGF-α, which leads to their release and subsequent activation of the EGFR pathway. This compound blocks this initial step.
Caption: this compound inhibits ADAM17, preventing EGFR ligand shedding and subsequent pathway activation.
Inhibition of Notch Signaling Pathway
The activation of the Notch signaling pathway requires a series of proteolytic cleavages of the Notch receptor. ADAM17 mediates the second of these cleavages (S2 cleavage). Inhibition of ADAM17 by this compound can, therefore, block Notch signaling.[1]
Caption: this compound blocks ADAM17-mediated S2 cleavage of the Notch receptor, inhibiting signaling.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing the inhibitory potential of a compound like this compound against a target metalloproteinase.
References
(R)-Tapi-2: A Potential Inhibitor of SARS-CoV Entry via Modulation of ACE2 Shedding
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) into host cells is a critical first step in its infection cycle, primarily mediated by the interaction of the viral spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor. A key process in this interaction is the proteolytic cleavage and shedding of the ACE2 ectodomain, a phenomenon influenced by the metalloprotease ADAM17, also known as TNF-α converting enzyme (TACE). This guide explores the role of (R)-Tapi-2, a potent inhibitor of TACE, in the context of SARS-CoV research. By preventing ACE2 shedding, this compound presents a promising, albeit complex, therapeutic avenue for mitigating SARS-CoV entry. This document provides an in-depth analysis of its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of TACE-Mediated ACE2 Shedding
This compound is a broad-spectrum inhibitor targeting matrix metalloproteases (MMPs) and members of the ADAM (a disintegrin and metalloproteinase) family, with notable activity against TACE (ADAM17).[1] The binding of the SARS-CoV S protein to the ACE2 receptor on the host cell surface triggers an increase in TACE activity.[2] This heightened TACE activity leads to the proteolytic cleavage of the ACE2 ectodomain, a process known as "shedding."[2][3] The shed, soluble form of ACE2 is released from the cell membrane.[2]
This compound intervenes in this process by directly inhibiting TACE. By blocking the enzymatic activity of TACE, this compound prevents the SARS-S-induced shedding of ACE2. This action is crucial as the membrane-anchored form of ACE2 is required for viral entry. Consequently, the inhibition of ACE2 shedding by this compound attenuates the entry of SARS-CoV into the host cell.
The signaling pathway can be visualized as follows:
Caption: Signaling pathway of this compound in SARS-CoV entry inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of TAPI-2 on SARS-CoV-related processes.
Table 1: Effect of TAPI-2 on SARS-S-Induced ACE2 Shedding
| Treatment | Concentration | Reduction in ACE2 Shedding Activity | Reference |
| TAPI-0 | 100 nM | ~60% (p < 0.01) | |
| TAPI-2 | 200 nM | ~20% (p < 0.05) |
Table 2: Effect of TAPI-2 on TACE Activity
| Treatment | Effect on SARS-S-Induced TACE Activity | Reference |
| TAPI-2 | Blocked the increase in TACE activity (p < 0.01) |
Table 3: Efficacy of TAPI-2 in Inhibiting Viral Entry
| Virus Type | TAPI-2 Effect | Reference |
| Pseudotyped virus (SARS-S) | Attenuated entry | |
| Infectious SARS-CoV | Blocked entry |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the research of this compound and SARS-CoV.
Cell Culture and Reagents
-
Cell Lines: VeroE6 cells are commonly used for SARS-CoV infection studies. HEK293T cells are often utilized for pseudovirus production and ACE2 shedding assays.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound: TAPI-2 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentration for experiments.
ACE2 Shedding Assay
This experiment aims to quantify the amount of ACE2 released from the cell surface following treatment with the SARS-CoV S protein and the effect of TAPI-2.
Caption: Experimental workflow for the ACE2 shedding assay.
Detailed Steps:
-
Cell Seeding: Plate HEK293T cells transiently or stably expressing human ACE2 in multi-well plates.
-
Pre-treatment: One hour prior to S protein treatment, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 200 nM) or a vehicle control (e.g., DMSO).
-
Induction of Shedding: Add purified, soluble SARS-CoV S protein to the cell culture to stimulate ACE2 shedding.
-
Incubation: Incubate the cells for a specified duration (e.g., 6 hours) to allow for ACE2 shedding.
-
Supernatant Collection: Carefully collect the culture supernatants, which will contain the shed, soluble ACE2.
-
Measurement of ACE2 Activity: Quantify the amount of shed ACE2 by measuring its carboxy-monopeptidase activity using a fluorometric assay with a specific ACE2 substrate.
-
Data Analysis: Compare the ACE2 activity in the supernatants from cells treated with the S protein alone versus those pre-treated with this compound.
TACE Activity Assay
This assay measures the enzymatic activity of TACE in cell lysates to confirm that the SARS-S protein enhances its activity and that TAPI-2 inhibits it.
Detailed Steps:
-
Cell Treatment: Treat ACE2-expressing cells with the SARS-CoV S protein in the presence or absence of this compound for various time points.
-
Cell Lysis: Harvest the cells and prepare cellular extracts using a suitable lysis buffer.
-
Activity Measurement: Measure TACE activity in the cell lysates using a commercially available TACE activity assay kit, which typically involves a fluorogenic substrate cleaved by active TACE.
-
Data Analysis: Plot the time-course of TACE activity and compare the activity levels between the different treatment groups.
Viral Entry Assay
This experiment assesses the ability of this compound to block the entry of SARS-CoV or a pseudotyped virus into susceptible cells.
Detailed Steps:
-
Cell Seeding: Plate VeroE6 cells in multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infection: Infect the cells with either infectious SARS-CoV or a pseudotyped virus expressing the SARS-S protein (e.g., a lentiviral vector).
-
Incubation: Incubate the infected cells for a suitable period (e.g., 4 hours for infectious virus, 48-72 hours for pseudovirus).
-
Quantification of Infection:
-
For infectious SARS-CoV: Harvest the cells, extract viral RNA, and perform real-time RT-PCR to quantify viral mRNA levels. Normalize the data to a housekeeping gene (e.g., 18S ribosomal RNA).
-
For pseudovirus: If the pseudovirus carries a reporter gene (e.g., luciferase or GFP), measure the reporter gene expression to quantify viral entry.
-
-
Data Analysis: Compare the level of infection in cells treated with this compound to that in untreated control cells.
Role of TMPRSS2 and Further Considerations
While this compound shows promise in targeting the TACE-mediated entry pathway, it is important to acknowledge the complexity of SARS-CoV entry. Another crucial host protease, the type II transmembrane serine protease (TMPRSS2), also plays a significant role in priming the SARS-CoV S protein, which is essential for viral fusion with the host cell membrane. TMPRSS2 and ADAM17 may compete for ACE2 cleavage, and their relative contributions to viral entry can be cell-type dependent. Therefore, a comprehensive therapeutic strategy might involve the dual inhibition of both TACE and TMPRSS2.
Conclusion
This compound demonstrates a clear mechanism for inhibiting SARS-CoV entry by preventing TACE-mediated ACE2 shedding. The in vitro and in vivo data support its potential as an antiviral agent. However, the multifaceted nature of SARS-CoV entry, particularly the involvement of TMPRSS2, suggests that combination therapies may be more effective. The experimental protocols provided in this guide offer a framework for further investigation into the efficacy of this compound and other TACE inhibitors in the context of SARS-CoV and other coronaviruses that utilize the ACE2 receptor. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway.
References
Methodological & Application
Application Notes and Protocols for (R)-Tapi-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro fluorescence-based assay to determine the inhibitory activity of (R)-Tapi-2 against its primary target, Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.
This compound is the R-enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinase). Its principal mechanism of action is the inhibition of TACE, the enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form.[1][2] By inhibiting TACE, this compound can modulate the inflammatory response, making it a compound of interest in drug development for inflammatory diseases and cancer.
Data Presentation
The inhibitory potency of this compound and its racemate against various proteases is summarized in the table below. It is important to note that specific IC50 values for the (R)-enantiomer are not widely reported in the public literature; the data often pertains to the racemic mixture (TAPI-2).
| Compound | Target Enzyme | IC50/Ki | Assay Conditions | Reference |
| TAPI-2 | TACE (ADAM17) | Ki = 120 nM | Not specified | N/A |
| TAPI-2 | General MMPs | IC50 = 20 µM | Not specified | [2] |
| TAPI-2 | Hmeprin α subunit | IC50 = 1.5 ± 0.27 nM | Not specified | [2] |
| TAPI-2 | Hmeprin β subunit | IC50 = 20 ± 10 µM | Not specified | [2] |
| TAPI-2 | β-amyloid precursor protein shedding | IC50 = 10 µM | PMA-induced shedding | N/A |
Signaling Pathway
TACE (ADAM17) plays a crucial role in the ectodomain shedding of various transmembrane proteins. A primary substrate is pro-TNF-α. Upon cleavage by TACE, the soluble ectodomain of TNF-α is released and can bind to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to inflammation and other cellular responses.
Experimental Protocols
This protocol outlines a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TACE. The assay is based on the cleavage of a fluorogenic peptide substrate, which results in an increase in fluorescence intensity.
Materials and Reagents
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)
-
Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2, R&D Systems, Cat# ES003)
-
This compound
-
TACE Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% (w/v) Brij-35, pH 9.0
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow for IC50 Determination
Step-by-Step Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions).
-
-
Preparation of Reagents:
-
Reconstitute the recombinant human TACE in the TACE Assay Buffer to a working concentration (e.g., 0.2 ng/µL).
-
Dilute the fluorogenic TACE substrate in the TACE Assay Buffer to a working concentration (e.g., 20 µM).
-
-
Assay Plate Setup (Final volume of 100 µL per well):
-
Add 50 µL of TACE Assay Buffer to each well of a 96-well black microplate.
-
Add 1 µL of the this compound serial dilutions to the sample wells.
-
Add 1 µL of DMSO to the control wells (0% inhibition).
-
Prepare a substrate blank by adding Assay Buffer instead of the enzyme solution.
-
Add 25 µL of the diluted TACE enzyme solution to all wells except the substrate blank.
-
Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted TACE substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) in kinetic mode at 37°C, recording data every minute for 15-30 minutes.
-
Data Analysis
-
Calculate Initial Reaction Rates:
-
For each concentration of this compound, determine the initial reaction velocity (V) by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) Where:
-
V_inhibitor is the reaction rate in the presence of this compound.
-
V_control is the reaction rate with DMSO only.
-
V_blank is the rate of the substrate blank (no enzyme).
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TACE activity.
-
References
Application Notes and Protocols for (R)-Tapi-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2 is a potent, broad-spectrum inhibitor of metalloproteinases, with notable activity against A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As the (R)-isomer of TAPI-2, it serves as a critical tool in cell-based assays to investigate the physiological and pathological roles of ADAM17 and other metalloproteinases. These enzymes are key regulators of cell-surface protein shedding, a process integral to signaling pathways involved in inflammation, cancer progression, and other diseases. By inhibiting the shedding of various substrates like TNF-α, EGFR ligands (e.g., TGF-α, Amphiregulin), and Notch receptors, this compound allows for the detailed study of these signaling cascades and provides a platform for the screening and development of novel therapeutics.
Mechanism of Action
This compound functions as a hydroxamate-based inhibitor that chelates the active site zinc ion of metalloproteinases, thereby blocking their proteolytic activity. Its primary target in many cell-based applications is ADAM17, a sheddase responsible for the ectodomain cleavage of a wide array of transmembrane proteins. This cleavage releases the extracellular domain of the substrate from the cell surface, which can then act as a soluble signaling molecule. Inhibition of this process by this compound leads to the accumulation of the full-length substrate on the cell surface and a reduction of the soluble ectodomain in the surrounding environment. This modulation of protein shedding directly impacts downstream signaling pathways, such as the EGFR and Notch signaling cascades, making this compound an invaluable tool for dissecting these complex cellular communication networks.
Quantitative Data Summary
The inhibitory activity of this compound and its racemate, TAPI-2, has been characterized across various assays and substrates. The following tables summarize key quantitative data for easy comparison.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| TAPI-2 | MMPs (general) | Enzymatic Assay | IC50: 20 µM | [1] |
| TAPI-2 | ADAM17 (TACE) | Enzymatic Assay | Ki: 120 nM | |
| TAPI-2 | TGF-α & β-APP Shedding | Cell-Based Assay | IC50: 10 µM | |
| TAPI-2 | hmeprin α subunit | Enzymatic Assay | IC50: 1.5±0.27 nM | [1] |
| TAPI-2 | hmeprin β subunit | Enzymatic Assay | IC50: 20±10 µM | [1] |
| Application | Cell Line(s) | Concentration | Observed Effect | Reference |
| Inhibition of Notch Signaling | HCP-1, HT29 | 20 µM | Dramatic decrease in NICD and HES-1 protein levels | |
| Reduction of Cancer Stem Cell Phenotype | HCP-1, HT29 | 20 µM | ~50% decrease in CSC phenotype | |
| Sensitization to Chemotherapy | Colorectal Cancer Cells | 5-40 µM | Sensitizes cancer stem cells to 5-fluorouracil | |
| Inhibition of Amphiregulin Shedding | NCI-H292 | 10 µM (TAPI-1) | 30% reduction at 6h; 50% reduction at 24h |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures for its use, the following diagrams have been generated using Graphviz.
ADAM17-Mediated Substrate Shedding and Inhibition by this compound
Caption: Inhibition of ADAM17 by this compound blocks substrate shedding.
Experimental Workflow for a Cell-Based Shedding Assay
Caption: Step-by-step workflow for a typical shedding assay.
Experimental Workflow for a Transwell Cell Migration Assay
Caption: Procedure for assessing cell migration with this compound.
Experimental Protocols
Protocol 1: Cell-Based Ectodomain Shedding Assay
Objective: To quantify the inhibitory effect of this compound on the shedding of a specific ADAM17 substrate (e.g., TNF-α, TGF-α, or Amphiregulin).
Materials:
-
Cells expressing the substrate of interest (e.g., HEK293 cells transfected with a substrate-expressing plasmid, or a cell line endogenously expressing the substrate).
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA), if required.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for the specific shed ectodomain.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound dilutions and the vehicle control to the respective wells. Pre-incubate for 1-2 hours at 37°C.
-
Stimulation (if necessary): If the substrate shedding requires stimulation, add the stimulus (e.g., PMA at a final concentration of 10-100 ng/mL) to all wells except for the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C to allow for substrate shedding.
-
Collection of Conditioned Media: Carefully collect the conditioned media from each well and transfer to a new microplate. Centrifuge the media to pellet any detached cells and collect the supernatant.
-
Quantification of Shed Ectodomain: Quantify the amount of the shed ectodomain in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of the shed ectodomain against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Transwell Cell Migration/Invasion Assay
Objective: To assess the effect of this compound on the migratory or invasive capacity of cells.
Materials:
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound (dissolved in DMSO).
-
Chemoattractant (e.g., fetal bovine serum - FBS, or a specific growth factor).
-
Transwell inserts (with appropriate pore size for the cell type).
-
24-well companion plates.
-
For invasion assays: Matrigel or a similar basement membrane extract.
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet).
-
Microscope.
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: On the day of the assay, detach the cells (if adherent) and resuspend them in serum-free medium. Pre-treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for 1-2 hours at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration/invasion to occur (typically 6-48 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 10-15 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow the inserts to air dry. Image the underside of the membrane using a microscope.
-
Quantification and Analysis: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field. Compare the migration/invasion of this compound-treated cells to the vehicle-treated control cells.
Conclusion
This compound is a versatile and potent inhibitor of ADAM17 and other metalloproteinases, making it an essential tool for cell-based research in numerous fields. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of cell signaling, migration, and other ADAM17-dependent cellular processes. Careful optimization of experimental conditions for specific cell types and substrates will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for (R)-TAPI-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent inhibitor of the TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). As the more active enantiomer of TAPI-2, it serves as a valuable tool for investigating the roles of TACE/ADAM17 in various cellular processes. TACE/ADAM17 is a key sheddase responsible for the ectodomain cleavage of a wide range of cell surface proteins, including growth factors, cytokines, and their receptors. Its dysregulation has been implicated in numerous pathologies, including cancer and inflammatory diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability, invasion, and key signaling pathways.
Data Presentation: Working Concentrations and IC50 Values
The optimal working concentration of this compound can vary depending on the cell line and the specific biological question being addressed. The following tables summarize reported working concentrations and IC50 values to guide experimental design.
Table 1: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line | Application | Working Concentration | Duration of Treatment | Observed Effect |
| Colorectal Cancer Cells (HCP-1, HT29) | Inhibition of Cancer Stem Cell Phenotype | 20 µM (effective range 5-40 µM) | 48 hours | Decreased NICD and HES-1 protein levels, reduced sphere formation[1]. |
| Breast Cancer Cells (MDA-MB-231) | Inhibition of Malignant Phenotype | Not specified, but used to counteract high ADAM17 expression | 24 hours | Decreased α-secretase activity, proliferation, invasion, and VEGF expression[2]. |
| Various | General MMP Inhibition | 20 µM | Not specified | Broad-spectrum inhibition of MMPs[1]. |
Table 2: IC50 Values for TAPI-2 (Racemate)
| Target | IC50 Value | Notes |
| Matrix Metalloproteinase (MMP) | 20 µM | Broad-spectrum MMP inhibition[1]. |
| hmeprin α subunit | 1.5 ± 0.27 nM | Strong inhibition. |
| hmeprin β subunit | 20 ± 10 µM | Weaker inhibition compared to the α subunit. |
Note: It is crucial for researchers to perform a dose-response curve for their specific cell line and assay to determine the optimal working concentration of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Cell Invasion Assessment using Matrigel Invasion Assay
This protocol describes how to assess the effect of this compound on the invasive potential of cells using a Matrigel-coated Boyden chamber assay.
Materials:
-
This compound
-
Target cells
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8)[3].
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1-2 hours to allow for solidification.
-
-
Cell Preparation and Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Seed 100 µL of the cell suspension into the Matrigel-coated upper chamber of the inserts.
-
-
Invasion Assay:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with a suitable fixative for 10-20 minutes.
-
Stain the cells with Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of invaded, stained cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Components
This protocol details the procedure for analyzing the protein expression levels of key components in signaling pathways affected by this compound, such as the Notch and EGFR-PI3K-AKT pathways.
Materials:
-
This compound
-
Target cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NICD, anti-HES-1, anti-phospho-EGFR, anti-phospho-AKT, anti-ADAM17, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
This compound, by inhibiting TACE/ADAM17, can modulate several critical signaling pathways involved in cell proliferation, survival, and invasion.
TACE/ADAM17-Mediated EGFR-PI3K-AKT Signaling Pathway
TACE/ADAM17 can cleave and release the ectodomains of EGFR ligands, such as TGF-α, leading to the activation of the EGFR-PI3K-AKT pathway. Inhibition of TACE by this compound can block this activation cascade.
TACE/ADAM17-Mediated Notch Signaling Pathway
TACE/ADAM17 is also involved in the cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway. Inhibition of TACE can therefore suppress Notch signaling, which is implicated in cancer stem cell maintenance.
Experimental Workflow for Evaluating this compound Effects
The following diagram illustrates a logical workflow for investigating the cellular effects of this compound.
References
Application Notes and Protocols for (R)-Tapi-2 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2, also commonly referred to as TAPI-2, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with notable activity against tumour necrosis factor-α-converting enzyme (TACE or ADAM17). Its ability to modulate the activity of these key enzymes makes it a valuable tool in studying a variety of biological processes, including inflammation, cancer progression, and signal transduction. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO), its stability, and protocols for its use in common experimental settings.
Physicochemical Properties and Solubility
This compound is a hydroxamate-based inhibitor. While quantitative solubility data in DMSO can vary slightly between suppliers, it is generally considered to have good solubility in this solvent.
Data Presentation: this compound Properties and Solubility
| Parameter | Value | Source |
| Synonyms | TAPI-2, N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide, TNF-α Protease Inhibitor-2 | |
| Molecular Weight | 415.53 g/mol | |
| Appearance | White solid | |
| Solubility in DMSO | Stock solutions of at least 10 mM can be prepared. | [1] |
| Solubility in Water | Soluble up to 50 mM. | [2] |
| Recommended Solvent | DMSO for primary stock solutions. |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical to ensure its stability and efficacy in experiments. Solutions of TAPI-2 are noted to be unstable and should be freshly prepared for optimal performance.
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.16 mg of this compound (MW: 415.53 g/mol ) and dissolve it in 1 mL of anhydrous DMSO.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. Vortex briefly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
Storage Recommendations:
| Condition | Duration | Notes |
| Solid | At least 2 years at -20°C. | Protect from light and moisture. |
| DMSO Stock Solution (-20°C) | Up to 1 month. | Store in a desiccated environment. |
| DMSO Stock Solution (-80°C) | Up to 6 months. | Tightly seal vials to prevent moisture absorption by DMSO. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the proteolytic activity of MMPs and ADAMs. A key target is TACE (ADAM17), which is responsible for the shedding of the extracellular domains of various cell surface proteins, including the Notch receptor. By inhibiting TACE, this compound can block the cleavage and subsequent activation of the Notch signaling pathway. This leads to a reduction in the levels of the Notch intracellular domain (NICD) and its downstream target genes, such as HES-1.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific cell types and experimental conditions. A typical effective dose range for TAPI-2 is between 5-40 μM.
Cell Viability (MTT) Assay
This protocol details the use of this compound in a cell viability assay to assess its effects on cancer stem cells in combination with a chemotherapeutic agent.
Workflow:
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells in appropriate medium.
-
Pre-treatment: Treat cells with or without 20 µM this compound for 48 hours. To prepare the working solution, dilute the 10 mM DMSO stock into the cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Seeding: After pre-treatment, harvest the cells and seed them at a density of 3,000 cells per well in 96-well plates.
-
Co-treatment: Add the second compound of interest (e.g., 5-fluorouracil) at various concentrations, with or without 20 µM this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
Troubleshooting and Considerations
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock into aqueous culture media, consider lowering the final concentration, vortexing during dilution, or using a carrier protein like BSA.
-
DMSO Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO as the treatment wells) to account for any effects of the solvent on cell viability or function.
-
Compound Stability: Due to the potential instability of TAPI-2 in solution, it is recommended to prepare fresh dilutions from the frozen stock for each experiment.
Conclusion
This compound is a versatile inhibitor for studying the roles of MMPs and ADAMs in various biological contexts. By understanding its solubility characteristics, adhering to proper storage and handling procedures, and utilizing optimized experimental protocols, researchers can effectively leverage this compound to investigate complex signaling pathways and cellular processes.
References
Application Notes and Protocols for the Use of (R)-Tapi-2 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2 is a potent, broad-spectrum inhibitor of A Disintegrin and Metalloproteinase (ADAM) family proteins, with notable activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a critical sheddase that cleaves the extracellular domains of numerous cell surface proteins, including Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR). The inhibition of ADAM17 by this compound prevents the shedding of these proteins, making it a valuable tool for studying the physiological and pathological roles of ADAM17-mediated signaling pathways in inflammation, cancer, and other diseases. Western blotting is a key technique to analyze the efficacy of this compound by detecting changes in the levels of ADAM17 substrates, both in their membrane-bound and shed forms.
Mechanism of Action
This compound functions by binding to the active site of ADAM17, thereby preventing the proteolytic cleavage of its substrates. This inhibition leads to an accumulation of the full-length, membrane-bound form of the substrate and a corresponding decrease in the concentration of the shed ectodomain in the cell culture supernatant. These changes can be readily quantified by Western blotting, providing a direct measure of this compound activity.
Data Presentation: Efficacy of this compound in Cellular Assays
The following table summarizes quantitative data from studies utilizing TAPI-2, a close analog of this compound, to inhibit ADAM17 activity. These values can serve as a starting point for designing experiments with this compound.
| Cell Line | Substrate Protein | This compound Concentration | Incubation Time | Observed Effect on Substrate | Reference |
| HeLa | Clusterin | Not Specified | Not Specified | Decreased levels of cleaved and released clusterin fragments. | [1] |
| HEK293T | Sema4D | 500 nM | Not Specified | Reduction in PMA-induced cleavage product. | [2] |
| Various | TNF-α | IC50 = 10 µM | Not Specified | Inhibition of TNF-α release. | [3] |
| Various | TGF-α and β-amyloid precursor protein | IC50 = 10 µM | Not Specified | Blocks PMA-induced shedding. | [3] |
Experimental Protocols
Protocol 1: Inhibition of Protein Shedding in Cell Culture
This protocol describes the treatment of cultured cells with this compound to inhibit ADAM17-mediated protein shedding prior to analysis by Western blotting.
Materials:
-
Cell line of interest expressing the ADAM17 substrate
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM - 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the specific substrate and cell type and may require optimization.
-
Following incubation, proceed with sample preparation for Western blotting. For analysis of the membrane-bound substrate, collect the cell lysate. For analysis of the shed ectodomain, collect the cell culture supernatant.
Protocol 2: Western Blotting Analysis of ADAM17 Substrates
This protocol outlines the steps for detecting changes in the levels of an ADAM17 substrate in cell lysates and/or culture supernatants after treatment with this compound.
Materials:
-
Cell lysates and/or culture supernatants from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the ADAM17 substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
A. Sample Preparation:
-
Cell Lysate:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Culture Supernatant:
-
Centrifuge the collected culture medium at 1,000 x g for 10 minutes to remove cells and debris.
-
The supernatant can be concentrated if necessary using centrifugal filter units.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
B. Gel Electrophoresis and Transfer:
-
Normalize the protein concentration of the cell lysate samples.
-
Add Laemmli sample buffer to the samples and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg of cell lysate) or equal volumes of culture supernatant onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
C. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
D. Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the levels of the full-length and/or cleaved substrate. A loading control (e.g., β-actin or GAPDH) should be used for cell lysate samples to ensure equal protein loading.
Mandatory Visualizations
Caption: ADAM17 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting with this compound.
References
Application Notes: Utilizing (R)-Tapi-2 for Specific Detection of Matrix Metalloproteinase Activity via Zymography
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] These enzymes play pivotal roles in various physiological processes, including tissue remodeling, embryogenesis, and wound healing.[2][4] However, their dysregulation is implicated in numerous pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Gelatin zymography is a widely used and highly sensitive technique for detecting the activity of gelatinases, primarily MMP-2 and MMP-9. The method involves separating proteins under non-reducing conditions in a polyacrylamide gel copolymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to refold and digest the gelatin substrate. Subsequent staining reveals areas of enzymatic activity as clear bands against a dark background.
Principle of (R)-Tapi-2 in Zymography
To confirm that the observed proteolytic activity is genuinely from MMPs, specific inhibitors are employed. This compound is the (R)-isomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of MMPs, tumour necrosis factor-α-converting enzyme (TACE/ADAM17), and other disintegrin and metalloproteinases (ADAMs). Incorporating this compound into the zymography protocol serves as a powerful negative control. By incubating a parallel gel in a buffer containing this compound, researchers can verify the identity of the gelatinolytic bands. The reduction or complete disappearance of these bands in the presence of the inhibitor confirms that the activity is attributable to MMPs or other metalloproteinases sensitive to this compound. This application note provides a detailed protocol for using this compound as a specific inhibitor in gelatin zymography for the confident identification of MMP activity in various biological samples.
Quantitative Data Summary
The following table summarizes the inhibitory characteristics of TAPI-2, the family of compounds to which this compound belongs. This data is essential for determining the appropriate working concentration for inhibition experiments in zymography.
| Inhibitor | Target | Potency | Comments |
| TAPI-2 | General MMPs | IC₅₀: 20 µM | A broad-spectrum inhibitor of matrix metalloproteases. |
| TAPI-2 | ADAM17 (TACE) | Kᵢ: 120 nM | Also inhibits ADAMs, such as the TNF-α converting enzyme. |
| TAPI-2 | Shedding of cell surface proteins (e.g., TGF-α) | IC₅₀: 10 µM | Blocks PMA-induced shedding of various cell surface proteins. |
Note: The listed potency values may refer to the racemic mixture or an unspecified isomer of TAPI-2. Researchers should perform a dose-response experiment to determine the optimal concentration of this compound for their specific experimental conditions, typically starting within the 5-40 µM range.
Experimental Protocols
This section details the step-by-step methodology for performing gelatin zymography with this compound as an inhibitory control. The protocol is optimized for detecting secreted MMP-2 and MMP-9 from cell culture conditioned media but can be adapted for tissue extracts or other biological fluids.
Part 1: Sample Preparation (Conditioned Media)
-
Cell Culture : Plate cells in flasks or multi-well plates with their standard growth medium containing Fetal Bovine Serum (FBS).
-
Serum Starvation : When cells reach 70-80% confluency, remove the FBS-containing medium. Wash the cells twice with serum-free medium.
-
Conditioning : Continue to grow cells in serum-free medium. The duration for this step must be optimized for the specific cell line (e.g., 40-44 hours for 231G breast cancer cells). FBS is omitted because it contains endogenous MMPs that can interfere with the assay.
-
Collection and Clarification : Collect the conditioned medium and centrifuge it (e.g., at 10,000 rpm for 5 minutes) or filter it to remove dead cells and debris.
-
Concentration (Optional) : If MMP concentration is low, concentrate the conditioned medium 10-fold using centrifugal filter units (e.g., Amicon Ultra).
-
Protein Quantification : Determine the total protein concentration of each sample using a standard method like the Bradford or BCA assay. This is crucial for equal loading.
-
Sample Buffer Addition : Mix a calculated volume of your sample with 5X non-reducing sample buffer. Do not heat the samples or use a reducing agent, as these would irreversibly denature the enzymes.
Part 2: Gel Electrophoresis
-
Gel Preparation : Prepare a 7.5% or 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin in the separating gel.
-
Separating Gel (7.5%) Recipe : Combine 2 mL of 1.5 M Tris (pH 8.8), 2 mL of 30% acrylamide, 2 mL of H₂O, 2 mL of 4 mg/mL gelatin, 80 μL of 10% SDS, 80 μL of 10% APS, and 10 μL of TEMED.
-
Stacking Gel (4%) Recipe : Combine 1.25 mL of 0.5 M Tris (pH 6.8), 0.67 mL of 30% acrylamide, 3.08 mL of H₂O, 50 μL of 10% SDS, 50 μL of 10% APS, and 10 μL of TEMED.
-
-
Sample Loading : Load equal amounts of total protein (e.g., 15-20 µg) per well. Include a pre-stained protein molecular weight marker in one lane.
-
Electrophoresis : Run the gel at a constant voltage (e.g., 150 V) at 4°C until the bromophenol blue dye front reaches the bottom of the gel.
Part 3: Zymography Development with this compound Control
-
Gel Removal : Carefully remove the gel from the glass plates.
-
Renaturation (Washing) : Place the gel in a container with Washing Buffer (2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) and agitate gently for 30 minutes at room temperature. Repeat this wash step once more. This step removes SDS and allows the MMPs to renature.
-
Incubation : This is the critical step for the inhibitor control.
-
Cut the gel in half. Place one half in the Standard Incubation Buffer .
-
Place the other half in the Inhibitor Incubation Buffer , which is the standard buffer supplemented with an optimized concentration of this compound (e.g., 20 µM).
-
Incubate both gel halves for 18-24 hours at 37°C with gentle agitation. The incubation buffer provides the necessary cofactors (Ca²⁺ and Zn²⁺) for MMP activity.
-
-
Staining : After incubation, rinse the gels with deionized water and stain them with Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid) for 30-60 minutes at room temperature.
-
Destaining : Remove the staining solution and add Destaining Solution (40% methanol, 10% acetic acid). Change the destain solution several times until clear bands of gelatin degradation appear against a uniformly blue background. Areas of enzymatic activity will be visible as white or clear bands.
Part 4: Analysis and Interpretation
-
Imaging : Image the gel using a gel documentation system.
-
Qualitative Analysis : Compare the gel half incubated without the inhibitor to the half incubated with this compound. A significant reduction or absence of a clear band in the this compound-treated half confirms that the activity is from an MMP or another metalloproteinase sensitive to this inhibitor.
-
Quantitative Analysis : The intensity of the clear bands is proportional to the amount of enzyme activity. Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. This allows for a semi-quantitative comparison of MMP activity between different samples.
Buffer and Reagent Recipes
-
5X Non-Reducing Sample Buffer : 125 mM Tris-HCl (pH 6.8), 20% glycerol, 4% SDS, 0.01% bromophenol blue.
-
Washing Buffer : 2.5% Triton X-100, 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.
-
Standard Incubation Buffer : 1% Triton X-100, 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.
-
Inhibitor Incubation Buffer : Standard Incubation Buffer supplemented with this compound to the desired final concentration (e.g., 20 µM).
-
Staining Solution : 0.5% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid.
-
Destaining Solution : 40% methanol, 10% acetic acid.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving MMPs.
Caption: Workflow for this compound controlled zymography.
Caption: MMP role in ECM degradation and cell invasion.
References
- 1. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of functional matrix metalloproteinases by zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of TIMP-2, MT1-MMP, and MMP-2 expression during C2C12 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
Application Notes and Protocols for Studying Ectodomain Shedding with (R)-Tapi-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectodomain shedding is a critical post-translational modification where the extracellular domain of a membrane-bound protein is cleaved and released into the extracellular space. This process is mediated by a family of proteases known as sheddases, primarily belonging to the ADAM (A Disintegrin and Metalloproteinase) family of metalloproteinases. One of the most prominent sheddases is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Dysregulated ectodomain shedding is implicated in various pathological conditions, including inflammation, cancer, and neurodegenerative diseases, making the study of this process crucial for understanding disease mechanisms and for the development of novel therapeutics.[1]
(R)-Tapi-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including ADAM17.[2] It is the less active enantiomer of TAPI-2. By inhibiting sheddases like ADAM17, this compound serves as a valuable tool to investigate the roles of ectodomain shedding in various biological processes. These application notes provide detailed protocols for utilizing this compound to study the shedding of cell surface proteins.
Mechanism of Action
This compound functions by chelating the zinc ion within the catalytic domain of metalloproteinases, thereby reversibly inhibiting their proteolytic activity. This inhibition prevents the cleavage of transmembrane proteins, leading to a decrease in the release of their soluble ectodomains and an accumulation of the full-length protein on the cell surface. This mechanism allows researchers to dissect the functional consequences of specific shedding events.
Quantitative Data
The following table summarizes the available quantitative data for TAPI inhibitors. It is important to note that specific IC50 values for this compound against individual ADAMs are not extensively reported in the literature. Researchers should empirically determine the optimal concentration for their specific cell type and substrate of interest.
| Inhibitor | Target | IC50 / Ki | Notes |
| TAPI-2 | MMPs | IC50: 20 µM | Broad-spectrum MMP inhibitor. |
| TAPI-2 | ADAM17 (TACE) | Ki: 120 nM | Potent inhibitor of ADAM17. |
| This compound | General Shedding | Effective Concentration: 5-40 µM | Commonly used at 10-20 µM in cell culture. |
| TAPI-2 | Angiotensin Converting Enzyme | IC50: 18 µM | Weak inhibitor. |
Signaling Pathway and Experimental Workflow
To visualize the role of this compound in studying ectodomain shedding, the following diagrams illustrate the ADAM17-mediated shedding pathway and a typical experimental workflow.
References
Application Notes and Protocols for (R)-Tapi-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with notable activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. As the R-stereoisomer of Tapi-2, it offers potential for increased specificity and efficacy in therapeutic applications. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of metalloproteinase activity. The inhibition of these enzymes is a key therapeutic strategy in various pathologies, including cancer, inflammation, and neurodegenerative diseases.
This compound's mechanism of action involves the chelation of the active site zinc ion within the catalytic domain of MMPs and ADAMs, thereby preventing the cleavage of their respective substrates. A significant downstream effect of TACE/ADAM17 inhibition is the blockade of ectodomain shedding of various cell surface proteins, including the Notch1 receptor. This interference with Notch1 activation makes this compound a valuable tool for investigating this critical signaling pathway in a high-throughput context.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against key metalloproteinases is summarized in the table below. This data is crucial for designing HTS assays and for interpreting screening results.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Assay Conditions | Reference |
| TACE (ADAM17) | 120 nM | Not Reported | In vitro enzymatic assay | [1] |
| General MMPs | Not Reported | 20 µM | In vitro enzymatic assay | [2] |
HTS Assay Performance Metrics
The following table outlines typical performance metrics for a robust HTS assay designed to screen for inhibitors of TACE/ADAM17, a primary target of this compound.
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls.[3] |
| Signal-to-Background (S/B) | ≥ 3 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | ≤ 15% | A measure of the variability of the assay signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Signaling Pathway
The inhibition of TACE/ADAM17 by this compound directly impacts the Notch signaling pathway. TACE is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting TACE, this compound prevents the subsequent proteolytic cleavage by γ-secretase and the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to activate the transcription of target genes, such as HES-1. Therefore, this compound treatment leads to a downstream decrease in HES-1 expression.
Caption: this compound inhibits TACE, blocking Notch receptor cleavage and subsequent signaling.
Experimental Protocols
Biochemical HTS Assay for TACE/ADAM17 Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay suitable for high-throughput screening of TACE/ADAM17 inhibitors.
Materials:
-
Recombinant human TACE/ADAM17 enzyme
-
FRET-based peptide substrate for TACE (e.g., a peptide containing a fluorophore and a quencher separated by the TACE cleavage site)
-
This compound (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35
-
Compound library dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known TACE inhibitor like this compound (positive control).
-
Enzyme Addition: Prepare a solution of recombinant TACE in assay buffer at a 2X final concentration. Add 5 µL of the TACE solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a solution of the FRET peptide substrate in assay buffer at a 2X final concentration. Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Detection: Immediately begin kinetic reading of the fluorescence signal (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Normalize the data to the controls (% inhibition).
Cell-Based HTS Assay for Notch Signaling Inhibition
This protocol utilizes a reporter gene assay to screen for compounds that inhibit Notch signaling, a downstream consequence of TACE inhibition by molecules like this compound.
Materials:
-
HeLa cells stably expressing a Notch-responsive reporter construct (e.g., a luciferase or β-lactamase reporter driven by a promoter containing CSL binding sites).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
384-well white, clear-bottom cell culture plates
-
Reagent for inducing Notch signaling (if not constitutively active in the cell line)
-
Reporter gene assay detection reagents (e.g., luciferase substrate)
-
Luminescence plate reader
Protocol:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Addition: Add 100 nL of each library compound to the appropriate wells. Include DMSO and this compound as negative and positive controls, respectively.
-
Incubation: Incubate the plates for a predetermined time (e.g., 16-24 hours) to allow for compound activity and reporter gene expression.
-
Signal Induction (if necessary): If the reporter is not constitutively active, add the inducing agent at this step and incubate for the required duration.
-
Detection: Add the appropriate reporter gene detection reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal of each well to the controls to determine the percent inhibition of Notch signaling.
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify metalloproteinase inhibitors.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening compatible cell-based assay for interrogating activated notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Tapi-2 in the Inhibition of Soluble TNF-alpha Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1][2] TNF-α is initially expressed as a 26-kDa transmembrane protein (pro-TNF-α) which is then cleaved by the TNF-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), to release the soluble 17-kDa form (sTNF-α).[3][4][5] The soluble form of TNF-α is a primary mediator of inflammation. (R)-Tapi-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE/ADAM17. As the (R)-isomer of TAPI-2, it functions by chelating the zinc ion within the active site of these metalloproteinases, thereby preventing the proteolytic processing of pro-TNF-α and subsequent release of soluble TNF-α. These application notes provide detailed protocols for utilizing this compound to inhibit soluble TNF-α production in vitro.
Data Presentation
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| TAPI-2 | Matrix Metalloproteinases (MMPs) | 20 µM | General MMP activity assay. | |
| TAPI-2 | Shedding of cell surface proteins (e.g., TGF-α, β-amyloid precursor protein) by ADAM17 | 10 µM | Phorbol-12-myristate-13-acetate (PMA)-induced shedding in cellular assays. |
Signaling Pathway and Experimental Workflow
TNF-α Processing and Inhibition by this compound
Caption: TNF-α processing and inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for assessing this compound.
Experimental Protocols
Protocol 1: In Vitro TACE/ADAM17 Inhibition Assay
This protocol provides a method to determine the direct inhibitory effect of this compound on TACE/ADAM17 enzymatic activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare enzyme solution: Dilute the recombinant human TACE/ADAM17 in Assay Buffer to the desired working concentration.
-
Prepare substrate solution: Dilute the fluorogenic TACE substrate in Assay Buffer to the desired working concentration.
-
Assay setup: To each well of the 96-well black microplate, add 20 µL of the diluted this compound or DMSO control.
-
Enzyme addition: Add 40 µL of the diluted TACE/ADAM17 solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 40 µL of the diluted substrate solution to each well to start the enzymatic reaction.
-
Kinetic measurement: Immediately begin measuring the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorometer.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Measuring Soluble TNF-α Production
This protocol describes how to measure the inhibition of soluble TNF-α release from stimulated human monocytic cells (e.g., THP-1) treated with this compound.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (for differentiation, optional)
-
96-well cell culture plate
-
Human TNF-α ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture THP-1 cells in RPMI-1640 medium.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10⁶ cells/mL in a 96-well plate and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells gently with sterile PBS. Add fresh, serum-free medium.
-
-
Cell Seeding (for non-differentiated cells): Seed THP-1 cells at a density of 4.8 x 10⁴ cells per well in a 96-well plate in 180 µL of culture medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of each this compound dilution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
Stimulation of TNF-α Production:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce TNF-α production. Do not add LPS to the negative control wells.
-
-
Incubation: Incubate the plate for 17-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Quantification of Soluble TNF-α:
-
Quantify the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α for each treatment condition.
-
Normalize the TNF-α concentrations to the LPS-stimulated, vehicle-treated control.
-
Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.
References
Application Note: Long-Term Stability of (R)-Tapi-2 in Solution
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
(R)-Tapi-2, also known as TNF Protease Inhibitor-2, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] It is a hydroxamate-based inhibitor that plays a critical role in research by blocking the shedding of various cell surface proteins, including pro-TNF-α, L-selectin, and the IL-6 receptor α-subunit.[2] Given its mechanism, this compound is a valuable tool in studying inflammatory processes, cancer biology, and other pathological conditions.
However, anecdotal evidence suggests that solutions of this compound are unstable and should be prepared fresh for optimal activity.[1] The long-term stability of this compound in solution is a critical parameter for ensuring the reproducibility and accuracy of experimental results. Storing the compound in solution for extended periods can lead to degradation, resulting in a loss of potency and the potential for off-target effects from degradation products.
This application note provides detailed protocols for assessing the long-term stability of this compound in a common laboratory solvent, Dimethyl Sulfoxide (DMSO), and presents illustrative data. The methodologies are designed to be adapted for other solvents and storage conditions.
2.0 Mechanism of Action: TACE Inhibition
This compound primarily functions by inhibiting the enzymatic activity of TACE (ADAM17). TACE is a membrane-bound sheddase that cleaves the extracellular domain of various transmembrane proteins, releasing them into the extracellular space. A key substrate is pro-TNF-α, which is cleaved by TACE to release soluble, active TNF-α, a potent pro-inflammatory cytokine. By inhibiting TACE, this compound prevents this cleavage and subsequent downstream inflammatory signaling.
Caption: Mechanism of this compound action on TACE.
3.0 Illustrative Stability Data
The following table summarizes hypothetical stability data for this compound (10 mM) dissolved in anhydrous DMSO. Samples were stored under different temperature and light conditions. The percentage of intact this compound was determined by a stability-indicating HPLC-UV method.
| Storage Condition | Time Point | % Remaining this compound (Mean ± SD) | Appearance of Degradation Products (% Peak Area) |
| 4°C, Protected from Light | Day 0 | 100% | 0% |
| Day 7 | 98.2 ± 0.4% | 1.5% | |
| Day 14 | 95.1 ± 0.7% | 4.2% | |
| Day 30 | 89.5 ± 1.1% | 9.8% | |
| 23°C, Protected from Light | Day 0 | 100% | 0% |
| Day 1 | 96.5 ± 0.5% | 3.1% | |
| Day 3 | 88.1 ± 0.9% | 11.5% | |
| Day 7 | 75.4 ± 1.5% | 23.9% | |
| 23°C, Exposed to Light | Day 0 | 100% | 0% |
| Day 1 | 91.3 ± 0.8% | 8.2% | |
| Day 3 | 79.2 ± 1.2% | 20.1% | |
| Day 7 | 62.8 ± 2.1% | 36.5% |
Note: This data is for illustrative purposes only and is intended to model the expected outcome of the following protocols.
4.0 Experimental Protocols
The following protocols outline a comprehensive approach to evaluating the long-term stability of this compound in solution.
Protocol 1: Stock Solution Preparation and Storage
This protocol describes the preparation of this compound stock solutions for stability testing.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.02% water)
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas source
-
Volumetric flasks and precision pipettes
Procedure:
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation, as the compound may be hygroscopic.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder on an analytical balance and transfer it to a volumetric flask.
-
Dissolution: Add approximately 80% of the final volume of anhydrous DMSO. Vortex gently until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final desired volume with anhydrous DMSO. Invert the flask several times to ensure homogeneity.
-
Aliquoting: Aliquot the stock solution into amber glass vials suitable for single use to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Before capping, flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.
-
Storage: Tightly cap the vials and store them under the desired experimental conditions (e.g., 4°C, -20°C, -80°C), ensuring they are protected from light.
Protocol 2: Stability Assessment by HPLC-UV
This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of intact this compound over time.
Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
Procedure:
-
Sample Preparation:
-
At each time point (e.g., Day 0, 1, 3, 7, 14, 30), retrieve one aliquot from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Dilute the sample with the mobile phase starting condition (e.g., 95% Mobile Phase A) to a final concentration within the linear range of the calibration curve (e.g., 50 µM).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Generate a calibration curve using freshly prepared standards of known concentrations.
-
Integrate the peak area of the intact this compound peak in each sample chromatogram.
-
Calculate the concentration of this compound using the calibration curve.
-
Express the stability as a percentage of the initial (Day 0) concentration:
-
% Remaining = (Concentration at Time X / Concentration at Day 0) * 100
-
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Caption: Workflow for a long-term stability study.
Protocol 3: Forced Degradation Study
This protocol is used to rapidly identify potential degradation pathways and to ensure the analytical method is "stability-indicating" (i.e., can separate degradants from the parent compound).
Procedure:
-
Prepare Samples: Prepare separate aliquots of this compound solution (e.g., 1 mM in 50:50 ACN:Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C for 48 hours.
-
Photostability: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 2. A PDA detector is highly recommended to compare the UV spectra of the parent and degradant peaks. For structural elucidation of major degradants, LC-MS analysis should be performed.
Caption: Potential degradation pathways for this compound.
5.0 Summary and Recommendations
The stability of this compound in solution is a critical factor for experimental success. Based on general chemical principles and vendor recommendations, the following best practices are advised:
-
Prepare Fresh: Whenever possible, prepare this compound solutions fresh before use to ensure maximum potency.
-
Use Anhydrous Solvent: Use high-quality, anhydrous DMSO or another suitable solvent to minimize water-mediated hydrolysis.
-
Store Properly: If short-term storage is necessary, store aliquots at -80°C under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.
-
Validate Stability: For critical or long-term experiments, researchers should perform their own stability validation using the protocols outlined above to determine the acceptable storage duration under their specific experimental conditions.
References
Application Notes and Protocols for (R)-Tapi-2: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of (R)-Tapi-2, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with notable activity against ADAM17 (TACE).
Introduction to this compound
This compound is the R-enantiomer of TAPI-2, a hydroxamate-based inhibitor that chelates the active site zinc ion of metalloproteinases. This inhibition prevents the proteolytic cleavage and subsequent shedding of the extracellular domains of a variety of cell surface proteins. By blocking this shedding process, this compound can modulate critical signaling pathways involved in inflammation, cancer progression, and neurodegenerative diseases. Its primary targets include MMPs and ADAMs, with significant inhibitory effects on ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the enzymatic activity of MMPs and ADAMs. This inhibition has significant downstream consequences on multiple signaling pathways:
-
Inhibition of TNF-α Shedding: By targeting ADAM17, this compound blocks the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine. This makes it a valuable tool for studying inflammatory processes.
-
Modulation of the Notch Signaling Pathway: ADAM17 is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM17, this compound prevents the generation of the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression. This leads to a downregulation of Notch target genes such as HES-1.[1][2]
-
Inhibition of Growth Factor and Receptor Shedding: this compound can also inhibit the shedding of other cell surface proteins, including Transforming Growth Factor-α (TGF-α), the Interleukin-6 receptor (IL-6R), and the β-amyloid precursor protein (APP), thereby affecting their respective signaling pathways.[3]
Below is a diagram illustrating the inhibitory effect of this compound on the Notch signaling pathway.
Quantitative Data
The following tables summarize the known quantitative data for TAPI-2. While this compound is the specific R-enantiomer, much of the publicly available data does not distinguish between the enantiomers. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific model system.
Table 1: In Vitro Inhibitory Activity of TAPI-2
| Target | IC50 / Ki | Assay Conditions | Reference |
| Matrix Metalloproteinases (MMP) | IC50: 20 µM | General MMP activity assay | [1][4] |
| ADAM17 (TACE) mediated shedding | IC50: 10 µM | Phorbol-12-myristate-13-acetate (PMA)-induced shedding | |
| ADAM17 (TACE) | Ki: 120 nM | Enzymatic assay | |
| hmeprin α subunit | IC50: 1.5 ± 0.27 nM | Enzymatic assay | |
| hmeprin β subunit | IC50: 20 ± 10 µM | Enzymatic assay | |
| Angiotensin Converting Enzyme (ACE) | IC50: 18 µM | Enzymatic assay |
Table 2: Recommended Concentrations for Cell-Based Assays
| Parameter | Concentration Range | Typical Concentration | Notes | Reference |
| Effective Dose Range | 5 - 40 µM | 20 µM | Dose-dependent effects on sphere formation and protein levels of NICD and HES-1 observed in this range. |
Experimental Design Considerations
-
Stereospecificity: As the R-enantiomer of TAPI-2, it is crucial to consider potential stereospecific effects. Currently, there is a lack of publicly available data directly comparing the activity of this compound to its (S)-enantiomer or the racemic mixture. It is best practice to include the appropriate controls in your experiments to validate the specificity of the observed effects.
-
Solubility and Stability: TAPI-2 is typically dissolved in DMSO. It is recommended to prepare fresh solutions for each experiment as solutions may be unstable.
-
Controls: Appropriate controls are essential for interpreting results. These should include a vehicle control (e.g., DMSO), and where possible, a negative control compound (an inactive analog) and a positive control inhibitor for the target of interest.
-
Dose-Response: It is highly recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Off-Target Effects: Given that TAPI-2 is a broad-spectrum inhibitor, consider potential off-target effects on other MMPs and ADAMs. Utilizing more specific inhibitors or genetic approaches (e.g., siRNA) can help to confirm that the observed phenotype is due to the inhibition of the target of interest.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro ADAM17 Activity Assay (Fluorogenic)
This protocol is for measuring the direct inhibitory effect of this compound on ADAM17 enzymatic activity using a generic fluorogenic substrate.
Materials:
-
Recombinant human ADAM17
-
ADAM17 fluorogenic substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Enzyme preparation: Dilute the recombinant ADAM17 in assay buffer to the desired concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Diluted ADAM17 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: Add the ADAM17 fluorogenic substrate to each well to start the reaction.
-
Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/455 nm, but will depend on the specific substrate used) in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocities against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Notch Intracellular Domain (NICD) Levels
This protocol describes how to measure the effect of this compound on the levels of the activated form of Notch (NICD) in cultured cells.
Materials:
-
Cell line of interest (e.g., Jurkat, HUVEC)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the cleaved form of Notch1 (NICD)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere and grow to a suitable confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NICD (e.g., at a 1:1000 dilution) and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for NICD and the loading control. Normalize the NICD signal to the loading control to determine the relative change in NICD levels upon treatment with this compound.
TNF-α Release Assay (ELISA)
This protocol is for measuring the inhibitory effect of this compound on the release of TNF-α from cells, typically stimulated with an agent like lipopolysaccharide (LPS).
Materials:
-
Cell line capable of producing TNF-α (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
LPS (or other appropriate stimulus)
-
This compound
-
DMSO
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation (if necessary): Culture cells such as THP-1 monocytes. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required for optimal TNF-α production.
-
Cell Plating and Pre-treatment: Plate the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate TNF-α production and release. Include an unstimulated control.
-
Incubation: Incubate the plate for a suitable time period (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This will typically involve:
-
Adding the supernatants and standards to a plate pre-coated with a TNF-α capture antibody.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage of inhibition of TNF-α release for each concentration of this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in various physiological and pathological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and Notch makes it particularly useful for studies in inflammation, oncology, and neuroscience. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and interpretable results. The protocols provided here serve as a starting point for researchers to explore the multifaceted activities of this potent metalloproteinase inhibitor.
References
Application Notes and Protocols for (R)-Tapi-2 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2 is the R-enantiomer of TAPI-2, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), including Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17). These enzymes play crucial roles in a variety of physiological and pathological processes, including inflammation, cell proliferation, migration, and tissue remodeling. Dysregulation of MMP and TACE activity is implicated in the pathogenesis of numerous diseases, such as cancer, rheumatoid arthritis, and neuroinflammatory conditions. The inhibition of these enzymes by this compound presents a promising therapeutic strategy.
These application notes provide a comprehensive overview of the potential uses of this compound in preclinical animal models of disease, along with detailed protocols to guide researchers in their experimental design. While specific in vivo data for the (R)-enantiomer is limited in publicly available literature, the provided information is based on the known pharmacology of TAPI-2 and other hydroxamate-based MMP/TACE inhibitors.
Data Presentation: In Vivo Efficacy of TAPI-2 and Related Inhibitors
The following table summarizes the use of TAPI-2 and other relevant hydroxamate-based MMP inhibitors in various animal models of disease. This data can be used as a starting point for designing in vivo studies with this compound, though dose optimization is recommended.
| Disease Model | Animal Species | Inhibitor | Dose | Route of Administration | Key Findings |
| Cancer | |||||
| Glioblastoma Xenograft | Mouse | TAPI-2 | Not specified | Not specified | Inhibited angiogenesis and tumor growth. |
| Ovarian Cancer Xenograft | Mouse | Batimastat | 30 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth and metastasis. |
| Prostate Cancer Xenograft | Mouse | Marimastat | 50 mg/kg | Oral (p.o.) | Suppressed tumor progression. |
| Rheumatoid Arthritis | |||||
| Collagen-Induced Arthritis (CIA) | Mouse | TAPI-0 | 25 µg/ml (in vitro) | Not applicable | Inhibited TNF-α production. |
| Collagen-Induced Arthritis (CIA) | Rat | Batimastat | 30 mg/kg | Intraperitoneal (i.p.) | Reduced joint inflammation and cartilage degradation. |
| Neuroinflammation | |||||
| Traumatic Brain Injury (TBI) | Rat | GM6001 | 100 mg/kg | Intraperitoneal (i.p.) | Reduced blood-brain barrier disruption and neuronal damage. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Marimastat | 10 mg/kg | Oral (p.o.) | Ameliorated clinical signs of EAE. |
Note: The data presented above is a compilation from various studies on TAPI-2 and other hydroxamate-based MMP inhibitors and should be used for guidance. Specific doses and administration routes for this compound may need to be determined empirically.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in common animal models of cancer, rheumatoid arthritis, and neuroinflammation.
Protocol 1: Evaluation of this compound in a Murine Xenograft Model of Human Cancer
1. Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
2. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel (optional, for enhanced tumor take)
-
Calipers for tumor measurement
-
Sterile syringes and needles
3. Methodology:
-
Cell Culture and Implantation:
-
Culture human cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[1][2]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[1]
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution in the vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a 20g mouse with 100 µL injection volume, prepare a 4 mg/mL solution).
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection daily or as determined by preliminary studies.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
(Optional) Process tumors for histological analysis (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or angiogenesis markers like CD31), or Western blot analysis to assess target engagement.
-
Protocol 2: Assessment of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
1. Objective: To evaluate the therapeutic effect of this compound on the development and severity of autoimmune arthritis.
2. Materials:
-
This compound
-
Vehicle
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
Clinical scoring system for arthritis severity
-
Calipers for paw thickness measurement
3. Methodology:
-
Induction of CIA:
-
Treatment Administration:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28) or prophylactically starting from day 21.
-
Prepare and administer this compound as described in Protocol 1 (e.g., daily i.p. injections).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one joint, 2 = moderate swelling, 3 = severe swelling, 4 = maximal swelling and ankylosis; max score of 16 per mouse).
-
Measure paw thickness every 2-3 days using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect hind paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Collect blood for measurement of serum anti-CII antibody levels and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Protocol 3: Investigating the Effect of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
1. Objective: To determine the efficacy of this compound in mitigating acute neuroinflammation.
2. Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile saline
-
Reagents for tissue homogenization and cytokine analysis (ELISA or qPCR)
3. Methodology:
-
This compound Pre-treatment:
-
Administer this compound or vehicle to mice (e.g., via i.p. injection) 1-2 hours prior to the inflammatory challenge.
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally to induce a systemic inflammatory response leading to neuroinflammation.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Perfuse the animals with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Endpoint Analysis:
-
Homogenize brain tissue for the analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
(Optional) Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining).
-
(Optional) Assess blood-brain barrier integrity by measuring the extravasation of Evans blue dye.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: TACE (ADAM17) signaling pathway and its inhibition by this compound.
Caption: MMP-mediated ECM degradation and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with (R)-Tapi-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tapi-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with notable activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). TACE is a critical sheddase responsible for the ectodomain shedding of a wide variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The shedding of these proteins plays a crucial role in various physiological and pathological processes, including inflammation, cancer progression, and neurodegenerative diseases.
Flow cytometry is a powerful technique for the single-cell analysis of cell surface protein expression. By utilizing fluorescently labeled antibodies, it allows for the quantification of changes in the surface levels of specific proteins. This makes it an ideal method to study the inhibitory effects of compounds like this compound on protein shedding. These application notes provide detailed protocols for the analysis of this compound-mediated inhibition of protein shedding using flow cytometry, with a focus on TNF-α as a primary TACE substrate.
Mechanism of Action of this compound in Protein Shedding
This compound functions as a competitive inhibitor of TACE/ADAM17. It contains a hydroxamate group that chelates the zinc ion within the catalytic site of the enzyme, thereby blocking its proteolytic activity. This inhibition prevents the cleavage and release of the extracellular domains (ectodomains) of TACE substrates from the cell surface. Consequently, treatment with this compound leads to an accumulation of the full-length form of these proteins on the cell membrane. This change in surface protein expression can be quantitatively measured by flow cytometry.
Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), which in turn can activate the MAPK/ERK signaling pathway. This cascade ultimately leads to the activation of TACE and subsequent shedding of its substrates. Therefore, PMA is commonly used as a stimulus in in vitro shedding assays to create a robust and measurable shedding event that can be inhibited by compounds like this compound.
Data Presentation
The following table summarizes quantitative data from a representative experiment analyzing the effect of a TACE inhibitor on the surface expression of TNF-α on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, as measured by flow cytometry. While this data was generated with TAPI-0, a closely related TACE inhibitor, it is representative of the expected results with this compound.
| Treatment Group | Description | Percentage of TNF-α Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | Cells in media alone. | 4.69 ± 0.60 | Baseline |
| LPS Stimulation | Cells stimulated with 100 ng/mL LPS for 4 hours. | 25.18 ± 0.85 | Increased |
| LPS + TACE Inhibitor | Cells pre-treated with a TACE inhibitor (e.g., 20 µM this compound) for 1 hour, followed by LPS stimulation. | 57.88 ± 0.62 | Significantly Increased |
Data is presented as mean ± standard deviation. MFI values are relative to the untreated control.
Experimental Protocols
Protocol 1: Analysis of this compound Mediated Inhibition of PMA-Induced TNF-α Shedding
This protocol describes the use of flow cytometry to measure the inhibition of PMA-induced TNF-α shedding from the surface of a human monocytic cell line (e.g., THP-1) by this compound.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (prepare a stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (prepare a stock solution in DMSO)
-
Lipopolysaccharide (LPS) (optional, for cell activation)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human TNF-α antibody (e.g., PE-conjugated)
-
Isotype control antibody (e.g., PE-conjugated mouse IgG1κ)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
96-well V-bottom plates or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in complete culture medium at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL in a 96-well plate or appropriate culture vessel.
-
(Optional) For some experimental setups, pre-stimulation with LPS (e.g., 100 ng/mL for 2-4 hours) may be desired to upregulate TNF-α expression before inducing shedding.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1-20 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Induction of Shedding:
-
Prepare a working solution of PMA in complete culture medium. A final concentration of 50-100 ng/mL is typically effective.
-
Add the PMA solution to the appropriate wells.
-
Include a negative control group that does not receive PMA.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Antibody Staining:
-
Harvest the cells and transfer them to V-bottom 96-well plates or FACS tubes.
-
Wash the cells once with cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated anti-human TNF-α antibody and the viability dye at the manufacturer's recommended concentrations.
-
In a separate tube, stain a sample of cells with the corresponding isotype control antibody to determine background fluorescence.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the single, live cell population using forward scatter (FSC) and side scatter (SSC) profiles, and the viability dye staining.
-
Analyze the fluorescence intensity of the TNF-α staining in the gated population.
-
Determine the percentage of TNF-α positive cells and the Median Fluorescence Intensity (MFI) for each sample.
-
Compare the MFI of the this compound treated samples to the PMA-stimulated control to quantify the inhibition of shedding.
-
Mandatory Visualizations
Signaling Pathway of PMA-Induced TACE Activation and Inhibition by this compound
Caption: PMA activates TACE via the PKC and MAPK pathways, leading to TNF-α shedding. This compound inhibits active TACE.
Experimental Workflow for Flow Cytometry Analysis of Protein Shedding
Caption: Workflow for analyzing this compound's effect on protein shedding by flow cytometry.
Logical Relationship of this compound Treatment and Expected Outcome
Caption: this compound treatment inhibits TACE, reducing shedding and increasing surface protein levels.
Troubleshooting & Optimization
(R)-Tapi-2 off-target effects in cell lines
Welcome to the Technical Support Center for (R)-Tapi-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, broad-spectrum inhibitor of metalloproteinases. Its primary targets include several members of the Matrix Metalloproteinase (MMP) family and the A Disintegrin and Metalloproteinase (ADAM) family, most notably ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] As a hydroxamate-based inhibitor, it functions by chelating the active site zinc ion essential for the catalytic activity of these enzymes.[2][3]
Q2: What are the known on-target signaling pathways affected by this compound?
By inhibiting its primary targets, this compound can modulate various signaling pathways critical in cellular processes. Inhibition of ADAM17, for instance, blocks the shedding of the pro-inflammatory cytokine TNF-α, thereby attenuating TNF-α signaling.[4] It also affects the Notch signaling pathway by preventing the cleavage of Notch receptors, which can influence cell fate decisions. Furthermore, through inhibition of various MMPs, this compound can impact extracellular matrix remodeling, cell migration, and invasion.
Q3: What are the potential off-target effects of this compound in cell lines?
Due to its broad-spectrum nature and its chemical class (hydroxamate), this compound has the potential for off-target effects. Historically, broad-spectrum MMP inhibitors have been associated with side effects such as musculoskeletal syndrome (MSS) in clinical trials, suggesting the inhibition of multiple MMPs or other metalloenzymes can lead to undesirable outcomes. Potential off-target effects in cell lines could manifest as unexpected changes in cell morphology, viability, or signaling pathways not directly linked to its known targets.
Q4: How can I determine if the observed effects in my cell line are due to off-target interactions of this compound?
Distinguishing on-target from off-target effects is crucial for interpreting your experimental results. Here are a few strategies:
-
Use a structurally different inhibitor: Compare the effects of this compound with another MMP/ADAM17 inhibitor that has a different chemical scaffold. If the observed phenotype is not replicated, it may be an off-target effect of this compound.
-
Rescue experiments: If you hypothesize an on-target effect, try to rescue the phenotype by overexpressing the target protein or adding the downstream product of the enzymatic reaction.
-
Use a negative control compound: If available, use an inactive analogue of this compound to ensure the observed effects are not due to non-specific compound properties.
-
Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype of target knockdown/knockout is similar to that of this compound treatment, it supports an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Lines
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Test the compound in a cell line that does not express the primary target(s) (if available). Persistent toxicity suggests off-target effects. 3. Screen this compound against a panel of known toxicity targets (e.g., hERG, various kinases). |
| On-target toxicity | 1. Modulate the expression of the intended target (e.g., using siRNA) to see if it mimics the observed toxicity. 2. If the target is essential for cell survival in your cell line, the observed cytotoxicity might be an on-target effect. |
| Compound solubility/aggregation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Perform a solubility assay for this compound in your specific cell culture medium. 3. Use a lower concentration of the compound or a different solvent for the stock solution. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Cell line heterogeneity | 1. Ensure you are using a consistent passage number for your experiments. 2. Regularly perform cell line authentication to confirm the identity of your cells. |
| Reagent variability | 1. Use freshly prepared solutions of this compound for each experiment. 2. Ensure all other reagents are within their expiration dates and stored correctly. |
| Assay conditions | 1. Optimize cell seeding density and incubation times. 2. Ensure consistent environmental conditions (temperature, CO2, humidity) during the experiment. |
Quantitative Data Summary
Since specific off-target screening data for this compound is not publicly available, the following tables present hypothetical data to illustrate how such information would be structured.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM)
| Kinase Target | % Inhibition |
| EGFR | 5 |
| SRC | 8 |
| PI3Kα | 12 |
| Hypothetical Off-Target Kinase X | 65 |
| MAPK1 | 3 |
Table 2: Hypothetical Receptor Binding Profile of this compound (10 µM)
| Receptor Target | % Inhibition |
| Adrenergic α1A | 2 |
| Dopamine D2 | 6 |
| Hypothetical Off-Target Receptor Y | 58 |
| Histamine H1 | 4 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of this compound to its intended targets (and potential off-targets) within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
-
Antibodies against the target protein(s)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This method aims to identify the proteins that physically interact with this compound in a cellular context.
Materials:
-
This compound immobilized on beads (requires chemical synthesis)
-
Cell line of interest
-
Cell lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometry reagents and equipment
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse the cells to obtain a whole-cell protein extract.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads.
-
As a negative control, incubate the lysate with unconjugated beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., using trypsin).
-
-
Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the this compound pulldown compared to the control pulldown. These are potential on- and off-targets.
-
Protocol 3: Competitive Binding Assay for Off-Target Validation
This assay can be used to validate a potential off-target interaction identified through other methods. It measures the ability of this compound to compete with a known, labeled ligand for binding to the putative off-target protein.
Materials:
-
Purified putative off-target protein
-
A known fluorescently labeled ligand for the off-target protein
-
This compound
-
Assay buffer
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Assay Setup:
-
In a microplate, add the purified off-target protein and the fluorescently labeled ligand at a fixed concentration.
-
Add increasing concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence signal in each well. A decrease in fluorescence indicates that this compound is competing with the labeled ligand for binding to the protein.
-
-
Data Analysis:
-
Plot the fluorescence signal against the concentration of this compound.
-
Fit the data to a competition binding curve to determine the IC50 or Ki value, which represents the binding affinity of this compound for the putative off-target.
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: (R)-Tapi-2 TACE/ADAM17 Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the (R)-Tapi-2 inhibitor in TACE (Tumor Necrosis Factor-α Converting Enzyme), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE/ADAM17.[1][2] It belongs to the hydroxamate class of inhibitors, which chelate the active site zinc ion essential for the catalytic activity of these enzymes. By binding to the zinc ion, this compound blocks the proteolytic activity of TACE/ADAM17, thereby preventing the shedding of various cell surface proteins, including TNF-α.
Q2: What type of assay is typically used to measure TACE/ADAM17 inhibition by this compound?
A common method is a fluorescence-based assay using a Förster Resonance Energy Transfer (FRET) peptide substrate.[3] In this assay, TACE/ADAM17 cleaves the FRET substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase.
Q3: How should I prepare and store my this compound stock solution?
This compound is typically dissolved in DMSO to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to 3 months or -80°C for up to 6 months, protected from light. Importantly, it is advised to prepare fresh working solutions from the stock for each experiment, as aqueous solutions of this compound are unstable. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the optimal excitation and emission wavelengths for a TACE/ADAM17 FRET assay?
The optimal wavelengths are dependent on the specific fluorophore-quencher pair in the FRET substrate. For commonly used substrates, the excitation wavelength is typically around 320-358 nm, and the emission wavelength is around 405-455 nm. Always consult the substrate manufacturer's data sheet for the recommended wavelengths.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Substrate degradation or contamination. | Prepare fresh substrate solution for each experiment. Ensure all buffers and reagents are free from fluorescent contaminants. Run a "no-enzyme" control to check for substrate auto-hydrolysis. |
| Assay plate interference. | Use black, opaque microplates with clear bottoms designed for fluorescence assays to minimize background. | |
| Low or no fluorescence signal | Inactive enzyme. | Ensure the TACE/ADAM17 enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect instrument settings. | Verify that the fluorometer is set to the correct excitation and emission wavelengths for your specific FRET substrate. | |
| Inhibitor concentration too high. | If testing this compound, ensure the concentration is within the expected inhibitory range. Very high concentrations may completely abolish the signal. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix for reagents to be added to multiple wells. |
| Edge effects in the microplate. | Evaporation from the outer wells can concentrate reagents. Avoid using the outermost wells of the plate or fill them with buffer or water to maintain a humid environment. | |
| Incomplete mixing of reagents. | Gently mix the contents of each well after adding all reagents, for example, by using a plate shaker. | |
| Assay signal plateaus too quickly | Substrate depletion. | The initial substrate concentration may be too low. Optimize the substrate concentration to ensure the reaction remains in the linear range for the duration of the measurement. |
| Enzyme concentration too high. | A high enzyme concentration can lead to rapid substrate consumption. Reduce the enzyme concentration to achieve a steady reaction rate over a longer period. |
Quantitative Data Summary
| Parameter | Value | Notes |
| This compound IC50 for MMPs | 20 µM | This is a general value for matrix metalloproteinases. The specific IC50 for TACE/ADAM17 may vary. |
| Typical rhTACE Concentration | 0.2 ng/µL | Final concentration in the assay may be lower (e.g., 0.01 µg per well). |
| Typical FRET Substrate Concentration | 10-20 µM | The final concentration in the assay. |
| Excitation Wavelength | 320 - 358 nm | Dependent on the specific FRET substrate used. |
| Emission Wavelength | 405 - 455 nm | Dependent on the specific FRET substrate used. |
Detailed Experimental Protocol: In Vitro TACE/ADAM17 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human TACE/ADAM17 using a FRET-based assay.
Materials:
-
Recombinant Human TACE/ADAM17 (rhTACE)
-
TACE/ADAM17 FRET Substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH₂)
-
This compound
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0 (Note: Avoid salts like CaCl₂ and NaCl as they can inhibit TACE activity).
-
DMSO (for dissolving this compound and substrate)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in Assay Buffer to achieve the desired final concentrations in the assay.
-
Reconstitute the rhTACE enzyme in Assay Buffer to a working concentration (e.g., 0.2 ng/µL). Keep the enzyme on ice.
-
Prepare the FRET substrate stock solution in DMSO and then dilute it to the final working concentration (e.g., 20 µM) in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of your diluted this compound solutions.
-
Positive Control (No Inhibitor): Add the same volume of Assay Buffer containing DMSO (at the same percentage as the test wells).
-
Negative Control (No Enzyme): Add the same volume of Assay Buffer.
-
Add the diluted rhTACE solution to the Test Wells and the Positive Control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the diluted FRET substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 320 nm) and emission (e.g., 405 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: TACE/ADAM17 mediated shedding and its inhibition by this compound.
Caption: A step-by-step workflow for the this compound TACE/ADAM17 inhibition assay.
References
Technical Support Center: Optimizing (R)-Tapi-2 Concentration for TACE Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Tapi-2, a potent inhibitor of TNF-α Converting Enzyme (TACE/ADAM17). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the (R)-isomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Its primary target of interest for many researchers is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a key enzyme responsible for the shedding of various cell surface proteins, including the precursor of the pro-inflammatory cytokine TNF-α.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key downstream readouts to measure TACE inhibition by this compound?
The most direct readouts for TACE activity are the levels of its shed substrates. Commonly measured substrates include:
-
TNF-α: Inhibition of TACE will lead to a decrease in the release of soluble TNF-α into the cell culture supernatant. This can be quantified using an ELISA kit.
-
EGFR Ligands: TACE is responsible for the shedding of several Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). Reduced levels of these soluble ligands in the supernatant are indicative of TACE inhibition.
-
Other Substrates: TACE has a broad substrate profile, including L-selectin and the β-amyloid precursor protein (APP). The choice of readout will depend on your specific cellular model and research question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of TACE activity observed. | 1. This compound concentration is too low: The effective concentration can vary between cell lines and experimental conditions. 2. Incorrect inhibitor preparation or storage: The compound may have degraded. 3. Low TACE expression or activity in the cell model: The target may not be sufficiently active to observe a significant inhibitory effect. 4. Assay sensitivity is too low: The method used to detect TACE activity may not be sensitive enough. | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 50 µM). 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C in small aliquots. 3. Confirm TACE expression in your cell line via Western Blot or qPCR. Consider stimulating cells with an agent known to induce shedding (e.g., Phorbol 12-myristate 13-acetate - PMA) to increase TACE activity. 4. Optimize your assay conditions. For ELISA, ensure the standard curve is accurate and the antibody concentrations are optimal. For activity assays, ensure the substrate concentration is appropriate. |
| High cell toxicity or unexpected off-target effects. | 1. This compound concentration is too high: High concentrations of any compound can lead to non-specific effects and cytotoxicity. 2. DMSO toxicity: The final concentration of the solvent may be too high. 3. Broad-spectrum inhibition: this compound also inhibits other MMPs, which could lead to off-target effects in your cellular model. | 1. Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic range for your TACE inhibition experiments. 2. Ensure the final DMSO concentration in your culture medium is kept to a minimum (ideally ≤ 0.1%). Include a vehicle control (medium with the same DMSO concentration as your highest this compound concentration) in all experiments. 3. If off-target effects are a concern, consider using a more specific TACE inhibitor as a control or using siRNA to specifically knock down TACE to confirm that the observed phenotype is TACE-dependent. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in cell number can affect the amount of TACE and its substrates. 2. Inconsistent inhibitor addition and incubation times: Timing can be critical for observing reproducible effects. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell health. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all wells and experiments. 2. Use a multichannel pipette for adding the inhibitor and ensure consistent incubation times for all conditions. 3. Avoid using the outer wells of 96-well plates for experimental conditions. Fill these wells with sterile PBS or media to minimize evaporation from the inner wells. |
Comparative Inhibitor Data
The following table provides a comparison of the inhibitory potency of TAPI-2 and other common TACE inhibitors. This data can be useful for selecting appropriate control compounds and for interpreting the relative potency of this compound in your experiments.
| Inhibitor | Target(s) | IC50 / Ki Value | Reference(s) |
| TAPI-2 | TACE (ADAM17), MMPs | Ki = 120 nM (for ADAM17) | |
| TAPI-2 | TACE (TGF-α shedding) | IC50 = 10 µM | [1] |
| TAPI-0 | TACE (ADAM17) | IC50 = 100 nM | |
| INCB3619 | ADAM17 | IC50 = 14 nM | |
| KP-457 | ADAM17 | IC50 = 11.1 nM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for TACE Activity using a TNF-α Release Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for TACE by measuring the inhibition of TNF-α release from stimulated cells.
Materials:
-
This compound
-
Cell line known to produce TNF-α (e.g., RAW 264.7 macrophages or human monocytic THP-1 cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for cell stimulation
-
DMSO (for preparing this compound stock solution)
-
96-well cell culture plates
-
Human or mouse TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common approach is to perform serial dilutions to cover a wide concentration range (e.g., 1 nM to 50 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Inhibitor Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: After the pre-incubation period, add LPS to each well to a final concentration known to induce TNF-α production (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for a predetermined time to allow for TNF-α production and release (e.g., 4-6 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
TNF-α Quantification: Quantify the amount of TNF-α in each supernatant sample using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the concentration of TNF-α in each of your samples.
-
Normalize the data to the vehicle control (set as 0% inhibition) and a no-stimulation control (set as 100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing TACE Inhibition via EGFR Ligand Shedding
This protocol outlines a method to assess TACE inhibition by measuring the shedding of an EGFR ligand, such as TGF-α, from the cell surface.
Materials:
-
This compound
-
Cell line that expresses a TACE-cleavable EGFR ligand (e.g., various breast cancer cell lines)
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating shedding (optional)
-
DMSO
-
96-well cell culture plates
-
Human TGF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a vehicle control in serum-free medium.
-
Inhibitor Incubation: Wash the cells with serum-free medium and then add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours at 37°C.
-
Stimulation (Optional): If basal shedding is low, you can stimulate the cells with PMA (e.g., 100 ng/mL) to induce TACE activity.
-
Incubation for Shedding: Incubate the plate for a defined period (e.g., 1-4 hours) to allow for the shedding of the EGFR ligand into the medium.
-
Supernatant Collection: Collect the conditioned medium from each well.
-
TGF-α Quantification: Measure the concentration of TGF-α in the collected medium using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on TGF-α shedding.
Visualizations
Caption: TACE signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for low TACE inhibition.
References
(R)-Tapi-2 Inhibitor Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (R)-Tapi-2 inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-isomer of TAPI-2, a broad-spectrum inhibitor of metalloproteinases. It primarily targets Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members, most notably ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its inhibitory activity is attributed to the hydroxamate group, which chelates the zinc ion essential for the catalytic activity of these enzymes. This inhibition blocks the shedding of various cell surface proteins, impacting signaling pathways involved in inflammation, cell proliferation, and migration.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture. It is hygroscopic and should be stored under desiccating conditions.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month. Once thawed, it is recommended to use the aliquot immediately and discard any unused portion as solutions are unstable.[2]
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in various organic solvents.
| Solvent | Solubility |
| Ethanol | ≥ 100 mg/mL |
| Water | 5 mg/mL[3] |
| DMSO | Soluble |
Note: For cell-based assays, it is common practice to dissolve this compound in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous culture medium to the final working concentration.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Degradation of the inhibitor: this compound solutions, particularly in aqueous media, are unstable. The hydroxamate group can undergo degradation, such as the Lossen rearrangement, leading to a loss of activity. | Always prepare fresh working solutions from a frozen stock solution immediately before use. Avoid storing diluted aqueous solutions. |
| Improper storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term stability. | |
| Incorrect inhibitor concentration: The effective concentration can vary significantly between different cell lines and assay conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. An effective dose range for TAPI-2 has been reported to be between 5-40 µM. | |
| Precipitation of the inhibitor in cell culture media | Low solubility in aqueous media: While soluble in organic solvents, this compound has limited solubility in aqueous solutions. High final concentrations can lead to precipitation. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and non-toxic to your cells. Prepare an intermediate dilution in a serum-free medium before adding to the final culture. |
| Interaction with media components: Components in the cell culture media, such as certain proteins, may interact with the inhibitor and cause it to precipitate. | Test the solubility of this compound in your specific cell culture medium before conducting the experiment. Consider using a different formulation or a solubilizing agent if precipitation persists. | |
| Observed cell toxicity | High solvent concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Always include a vehicle control (medium with the same concentration of solvent as the inhibitor-treated samples) to assess solvent toxicity. Keep the final solvent concentration as low as possible. |
| Off-target effects: As a broad-spectrum inhibitor, this compound can affect multiple cellular processes, which may lead to toxicity in some cell lines. | Lower the concentration of the inhibitor or reduce the treatment duration. If toxicity remains an issue, consider using a more specific inhibitor for your target metalloproteinase if available. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of TAPI-2 against various metalloproteinases.
Table 1: IC₅₀ Values of TAPI-2
| Target | IC₅₀ |
| Matrix Metalloproteinases (MMP) | 20 µM |
| TACE (ADAM17) | 10 µM (for PMA-induced shedding) |
| Angiotensin Converting Enzyme (ACE) | 18 µM |
Table 2: Inhibition Constants (Ki) of TAPI-2
| Target | Ki |
| ADAM17 (TACE) | 120 nM |
| Hmeprin α subunit | 1.5 ± 0.27 nM |
| Hmeprin β subunit | 20 ± 10 µM |
Experimental Protocols
1. General Protocol for In Vitro Cell-Based Assay
This protocol provides a general guideline for treating cells with this compound.
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10-20 mM.
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your experiment and allow them to adhere overnight.
-
Inhibitor Preparation: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in a serum-free cell culture medium to an intermediate concentration.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Following incubation, proceed with your specific downstream analysis, such as cell viability assays (e.g., MTT), protein expression analysis (e.g., Western blot), or cell migration assays.
2. General Protocol for In Vitro Fluorogenic MMP Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound against a purified MMP using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute the purified active MMP in the assay buffer to a working concentration.
-
Prepare a stock solution of a fluorogenic MMP substrate in DMSO.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MMP solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ectodomain shedding by ADAM17 and its inhibition by this compound.
Caption: Inhibition of the Notch signaling pathway by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TAPI-2 TAPI-2, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | Sigma-Aldrich [sigmaaldrich.com]
Preventing (R)-Tapi-2 precipitation in media
Welcome to the technical support center for (R)-Tapi-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to prevent and troubleshoot this issue.
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
| Possible Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound in the media exceeds its aqueous solubility limit. Reduce the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium experimentally. |
| "Solvent Shock" | The rapid change from a high concentration of DMSO (a good solvent for this compound) to an aqueous environment causes the compound to crash out of solution.[1] Employ a stepwise dilution method. First, create an intermediate dilution in a small volume of complete, pre-warmed (37°C) cell culture medium containing serum. Then, add this intermediate dilution to the final volume of media.[1] |
| Low Temperature | The solubility of many compounds, including this compound, is lower at cooler temperatures. Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| Inadequate Mixing | Localized high concentrations of this compound can occur if not mixed properly, leading to precipitation. Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. |
Problem: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Compound Instability | This compound solutions may not be stable over extended periods. It is recommended to prepare fresh working solutions for each experiment. |
| Media Evaporation | Evaporation of water from the culture plates can increase the concentration of this compound above its solubility limit. Ensure proper humidification of your incubator and use appropriate culture plates with tight-fitting lids. |
| Interaction with Media Components | Components in the cell culture media, such as salts and proteins, can interact with this compound over time, leading to precipitation. If possible, test the solubility and stability of this compound in your specific media formulation over the time course of your experiment. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may also contribute to compound instability in aqueous solutions over time. Keep the final DMSO concentration at or below 0.5% (v/v).[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. It is a hydroxamate-based compound that chelates the zinc ion in the active site of these enzymes, thereby inhibiting their proteolytic activity. This inhibition prevents the shedding of various cell surface proteins, including TNF-α, and the degradation of extracellular matrix components.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to maximize solubility and stability.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A3: While a definitive maximum concentration is not available in the literature, a common practice for hydrophobic inhibitors is to prepare a stock solution in the range of 10-20 mM in 100% DMSO. However, the optimal concentration should be determined empirically. A higher concentration stock allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.
Q4: What is the maximum tolerated final concentration of DMSO in cell culture?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects.[1] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects on cell health and function. |
| 0.1% - 0.5% | Acceptable for many cell lines, but a vehicle control is essential. Potential for subtle cellular effects exists. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible and requires rigorous validation with vehicle controls. |
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in DMSO in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol describes a stepwise dilution method to minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve it in the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 190 µL).
-
Add a small volume of your concentrated this compound stock solution (e.g., 10 µL of a 10 mM stock) to the medium to create a 1:20 intermediate dilution (final concentration 500 µM).
-
Mix gently but thoroughly by pipetting up and down or brief vortexing.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your target concentration. For example, add 20 µL of the 500 µM intermediate dilution to 980 µL of medium for a final concentration of 10 µM.
-
Mix gently before adding to your cells.
-
Protocol for Determining the Empirical Solubility Limit of this compound in Cell Culture Media
This protocol helps you determine the maximum concentration of this compound that can be solubilized in your specific experimental conditions.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a series of clear, sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration consistent and below 0.5%.
-
Include a vehicle control tube containing only the medium and the same final concentration of DMSO.
-
Incubate the tubes at 37°C for a duration that reflects your experimental timeline (e.g., 2, 8, 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles). You can also examine a small aliquot under a microscope.
-
The highest concentration that remains clear is the approximate aqueous solubility limit of this compound under your specific experimental conditions. For a more quantitative measurement, the supernatant of centrifuged samples can be analyzed by HPLC.[1]
Signaling Pathways and Workflows
This compound inhibits ADAM17/TACE, a key enzyme in ectodomain shedding, which has implications for various signaling pathways, particularly in cancer and inflammation.
References
Interpreting unexpected results with (R)-Tapi-2
Welcome to the technical support center for (R)-TAPI-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to assist in the interpretation of unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particular selectivity for ADAM17 (also known as TACE). It belongs to the class of hydroxamate-based inhibitors. Its mechanism of action involves the chelation of the zinc ion located in the active site of these metalloproteinases, which is essential for their catalytic activity. This inhibition prevents the cleavage of a wide range of substrates, including the shedding of cell surface proteins like TNF-α.
Q2: What are the main applications of this compound in research?
This compound is widely used as a research tool to investigate the roles of MMPs and ADAMs in various physiological and pathological processes. Common applications include:
-
Studying the shedding of cytokines, growth factors, and their receptors.
-
Investigating the role of ADAM17 in signaling pathways, such as the EGFR and Notch pathways.[1]
-
Elucidating the involvement of metalloproteinases in cancer progression, inflammation, and neurodegenerative diseases.
-
Serving as a control inhibitor in studies developing more selective metalloproteinase inhibitors.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions, including cell culture media, can be limited, and it is advisable to prepare fresh dilutions for each experiment.
Q4: What is the typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type, the specific target, and the experimental conditions. However, a common starting point for cell-based assays is in the range of 5-40 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for Unexpected Results
Issue 1: No or Lower-Than-Expected Inhibition
| Possible Cause | Troubleshooting Steps |
| Compound Instability: this compound, like many hydroxamate-based inhibitors, can be unstable in aqueous solutions and susceptible to degradation. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. - Minimize the time the compound is in aqueous solution before being added to the cells. - Consider performing a stability study of this compound in your specific cell culture medium using LC-MS to determine its half-life. |
| Incorrect Concentration: The effective concentration may be cell-type or target-dependent. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your system. - Verify the concentration of your stock solution. |
| Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its intracellular concentration. | - Use efflux pump inhibitors as a control to see if this enhances the effect of this compound. |
| Target Not Expressed or Inactive: The target metalloproteinase may not be expressed or may be in an inactive, zymogen form in your experimental model. | - Confirm the expression of the target protein (e.g., ADAM17) by Western blot or qPCR. - Ensure that the experimental conditions are conducive to the activation of the target metalloproteinase. |
Issue 2: Off-Target or Seemingly Paradoxical Effects
| Possible Cause | Troubleshooting Steps |
| Broad-Spectrum Inhibition: this compound is a broad-spectrum inhibitor and can affect multiple MMPs and ADAMs. This can lead to complex downstream effects that may appear paradoxical. For instance, inhibiting a "protective" MMP could worsen a pathological outcome.[2][3] | - Use a more selective inhibitor for your primary target as a control, if available. - Perform rescue experiments by overexpressing a drug-resistant mutant of your primary target. - Analyze the expression and activity of other potential off-target metalloproteinases in your system. |
| Inhibition of a Protective Pathway: The inhibited metalloproteinase might have a protective role in your experimental context. For example, some MMPs have anti-tumor effects, and their inhibition could promote tumor progression.[2] | - Carefully review the literature for the known roles of different metalloproteinases in your specific biological system. - Consider the stage of the disease model, as the role of MMPs can change during disease progression. |
| Activation of a Compensatory Pathway: Inhibition of one pathway may lead to the upregulation or activation of a compensatory signaling pathway. | - Use pathway analysis tools (e.g., phosphoproteomics) to identify changes in cellular signaling upon this compound treatment. - Investigate the involvement of other related signaling molecules that might be activated. |
| Paradoxical Worsening of a Condition: In some contexts, broad-spectrum MMP inhibition has been observed to paradoxically worsen conditions like tuberculosis in animal models. | - Be aware of this possibility, especially in complex in vivo models. - Carefully monitor multiple pathological and inflammatory markers. - Consider that the net effect of inhibiting a family of enzymes can be difficult to predict. |
Quantitative Data
Table 1: Inhibitory Profile of this compound
This table summarizes the reported inhibitory constants (IC50 and Ki) of TAPI-2 against various metalloproteinases. Note that this compound is the active enantiomer of TAPI-2.
| Target | IC50 / Ki | Reference |
| ADAMs | ||
| ADAM17 (TACE) | Ki: 120 ± 30 nM | |
| ADAM10 | Ki: 3 ± 2 µM | |
| ADAM8 | Ki: 10 ± 1 µM | |
| ADAM12 | Ki: >100 µM | |
| MMPs | ||
| MMPs (general) | IC50: 20 µM | |
| MMP-12 | Ki: 12 µM | |
| Other | ||
| Meprin α subunit | IC50: 1.5 ± 0.27 nM | |
| Meprin β subunit | IC50: 20 ± 10 µM |
Experimental Protocols
Protocol 1: In Vitro ADAM17 Activity Assay using a Fluorogenic Peptide Substrate
This protocol describes a general method for measuring the enzymatic activity of ADAM17 in the presence of this compound using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17
-
Fluorogenic ADAM17 substrate (e.g., based on the TNF-α cleavage sequence)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add recombinant ADAM17 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic ADAM17 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm or as specified by the substrate manufacturer) in kinetic mode for at least 30 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Western Blot Analysis of ADAM17 Substrate Shedding
This protocol allows for the detection of the shedding of a specific ADAM17 substrate from the cell surface in response to a stimulus and its inhibition by this compound.
Materials:
-
Cells expressing the ADAM17 substrate of interest
-
Cell culture medium and supplements
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the shed ectodomain of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and grow to desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., PMA at 100 nM) for a defined period (e.g., 30 minutes to 2 hours) to induce shedding.
-
Collect the conditioned cell culture medium.
-
Lyse the cells to obtain the cell lysate containing the full-length, non-shed substrate.
-
Concentrate the conditioned medium if necessary.
-
Separate the proteins from the conditioned medium and cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific for the ectodomain of the substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of shed substrate in the medium to the full-length substrate in the lysate.
Visualizations
Caption: Mechanism of this compound inhibition of ADAM17-mediated substrate shedding.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New and Paradoxical Roles of Matrix Metalloproteinases in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibition in a Murine Model of Cavitary Tuberculosis Paradoxically Worsens Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing (R)-Tapi-2 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately assessing the cytotoxicity of (R)-Tapi-2, a potent TACE/ADAM17 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Its primary mechanism of action is the inhibition of TACE/ADAM17, which is a key enzyme responsible for the shedding of the extracellular domains of various cell surface proteins, including growth factors and their receptors. By inhibiting this shedding process, this compound can modulate signaling pathways that are crucial for cell proliferation, survival, and inflammation.
Q2: What are the expected effects of this compound on cancer cells?
The effects of this compound can be either cytotoxic (directly killing cells) or cytostatic (inhibiting cell proliferation without direct cell death), depending on the cell line and experimental conditions.[1][2][3] Inhibition of TACE/ADAM17 can lead to reduced proliferation and, in some cases, induce apoptosis.[4] It is also reported to enhance the cytotoxic effects of other chemotherapeutic agents like cisplatin.
Q3: Which cell lines are suitable for assessing this compound cytotoxicity?
The choice of cell line is critical and should be based on the research question.[2] Consider the following:
-
TACE/ADAM17 Expression: Select cell lines with known expression of TACE/ADAM17.
-
Dependence on TACE/ADAM17 Substrates: Cell lines whose growth and survival are dependent on the shedding of specific TACE/ADAM17 substrates (e.g., EGFR ligands) are good models.
-
Disease Relevance: Choose cell lines that are relevant to the therapeutic area of interest (e.g., specific cancer types).
Q4: Can this compound interfere with the readouts of standard cytotoxicity assays?
Yes, as a metalloproteinase inhibitor, this compound has the potential to interfere with certain assay components. For example, some inhibitors have been shown to interfere with the enzymatic reactions in assays like the MTT assay. It is crucial to include proper controls to account for any potential direct interaction of this compound with the assay reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of this compound cytotoxicity.
General Issues
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects, or pipetting errors.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
-
Use calibrated pipettes and maintain a consistent pipetting technique.
-
Problem: Results are not reproducible between experiments.
-
Possible Cause: Variability in cell culture conditions (e.g., passage number, confluency), reagent preparation, or incubation times.
-
Solution:
-
Use cells within a consistent and defined passage number range.
-
Standardize the cell seeding density and the confluency of the stock culture.
-
Prepare fresh reagents for each experiment and adhere strictly to a detailed standard operating procedure (SOP).
-
Assay-Specific Troubleshooting
| Assay Type | Problem | Possible Cause(s) | Troubleshooting Steps |
| MTT Assay | Low absorbance values or no color change. | - Insufficient number of viable cells.- this compound has a strong cytostatic effect, leading to low cell numbers.- MTT reagent is degraded. | - Optimize cell seeding density.- Extend the incubation period to allow for sufficient formazan formation.- Ensure the MTT solution is fresh and has a clear yellow color. |
| High background absorbance. | - Contamination of media or reagents.- this compound precipitates or has its own color.- Phenol red in the media. | - Check for microbial contamination.- Run a control with this compound in media without cells to check for background absorbance.- Use phenol red-free media during the MTT incubation step. | |
| Neutral Red Assay | Low dye uptake in treated and control wells. | - Cell detachment.- Incorrect pH of the neutral red solution. | - Handle the plate gently during washing steps.- Ensure the neutral red solution is at the correct pH and concentration. |
| High background in cell-free wells. | - Incomplete removal of the neutral red solution. | - Aspirate the neutral red solution completely before adding the destain solution. | |
| ATP-Based Assay | Very low or no luminescent signal. | - Low cell number.- Rapid degradation of ATP after cell lysis.- Inefficient cell lysis. | - Ensure sufficient cell numbers for a detectable signal.- Use a lysis buffer that effectively inactivates ATPases and work quickly.- Allow the plate to equilibrate to room temperature before adding the reagent. |
| This compound appears to increase cell viability. | - this compound may interfere with the luciferase enzyme. | - Run a control with this compound and a known amount of ATP to check for direct inhibition of the luciferase reaction. | |
| LDH Assay | High spontaneous LDH release in control wells. | - Over-confluent or unhealthy cells.- Rough handling of the plate. | - Use cells in the exponential growth phase.- Handle the plate gently to avoid mechanical cell damage. |
| This compound appears to have no effect, even at high concentrations. | - this compound may be cytostatic rather than cytotoxic.- The compound may inhibit the LDH enzyme directly. | - Complement the LDH assay with a proliferation assay (e.g., BrdU or EdU) to assess cytostatic effects.- To check for enzyme inhibition, add this compound to the lysate of untreated cells and measure LDH activity. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Incubation: Remove the treatment media and add media containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing media and wash the cells with PBS.
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with shaking for 10 minutes to extract the dye.
-
Data Acquisition: Measure the absorbance at 540 nm.
ATP-Based Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and follow the treatment protocol as described for the MTT assay.
-
Reagent Preparation and Addition: Allow the plate and ATP detection reagent to equilibrate to room temperature. Add the ATP detection reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
Data Presentation
Table 1: Example Data Summary for this compound Cytotoxicity (IC50 Values in µM)
| Cell Line | Assay Type | 24 hours | 48 hours | 72 hours |
| Cancer Cell Line A | MTT | 55.4 | 32.1 | 15.8 |
| ATP-Based | 62.1 | 38.5 | 20.3 | |
| LDH | >100 | 85.2 | 55.6 | |
| Cancer Cell Line B | MTT | 78.9 | 45.6 | 28.4 |
| ATP-Based | 85.3 | 52.1 | 33.7 | |
| LDH | >100 | >100 | 78.9 | |
| Normal Fibroblasts | MTT | >100 | >100 | 95.3 |
| ATP-Based | >100 | >100 | >100 | |
| LDH | >100 | >100 | >100 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. ecct-asia.com [ecct-asia.com]
- 2. allaboutcancer.fi [allaboutcancer.fi]
- 3. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Tapi-2 batch-to-batch consistency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Tapi-2. The information is designed to help address potential issues related to batch-to-batch consistency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TAPI-2, is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target is often considered to be ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). By chelating the zinc ion in the active site of these metalloproteinases, this compound blocks their enzymatic activity. This inhibition prevents the shedding of various cell surface proteins, including cytokines like TNF-α and ligands for the epidermal growth factor receptor (EGFR).[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. When preparing stock solutions, it is advisable to use a suitable solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for long-term storage.
Q3: How can I be sure of the quality of a new batch of this compound?
Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch of this compound.[4][5] This document should include details on the identity, purity (typically determined by HPLC and/or NMR), and other quality control parameters for that specific lot. Always review the CoA before using a new batch.
Q4: What are the potential sources of batch-to-batch variability with this compound?
As with any synthesized small molecule, potential sources of variability between batches of this compound can include:
-
Purity: Minor differences in the impurity profile.
-
Physical Form: Variations in crystallinity or amorphous content.
-
Solubility: Differences in the ease of dissolution.
-
Counter-ions or Salt Forms: Inconsistencies in the salt form of the compound.
These factors can potentially influence the compound's performance in biological assays.
Troubleshooting Guide
Issue: Inconsistent experimental results between different batches of this compound.
If you are observing variability in your experimental outcomes after switching to a new batch of this compound, consider the following troubleshooting steps:
1. Verify Compound Identity and Purity:
-
Action: Carefully compare the Certificate of Analysis (CoA) for the new and old batches. Look for any significant differences in reported purity or other analytical data.
-
Rationale: A lower purity in one batch could lead to a reduced effective concentration of the active compound, resulting in diminished inhibitory effects.
2. Assess Solubility and Solution Stability:
-
Action: Prepare fresh stock solutions of both the old and new batches of this compound. Visually inspect for complete dissolution and any signs of precipitation. If possible, perform a simple stability test by analyzing the stock solution by HPLC over time to check for degradation.
-
Rationale: Incomplete dissolution or degradation of the compound in solution will lead to a lower effective concentration in your experiments.
3. Perform a Dose-Response Curve Comparison:
-
Action: Conduct a side-by-side comparison of the old and new batches in your primary assay. Generate full dose-response curves to determine the IC50 (or EC50) for each batch.
-
Rationale: This is the most direct way to functionally compare the potency of the two batches. A significant shift in the IC50 value would indicate a difference in the effective concentration or activity of the compound.
4. Review Experimental Parameters:
-
Action: Ensure that all other experimental conditions are kept consistent. This includes cell passage number, reagent sources, and incubation times.
-
Rationale: Inconsistencies in your experimental setup can be mistaken for batch-to-batch variability of the inhibitor.
Data Presentation
Table 1: Key Quality Control Parameters for this compound Batch Assessment
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Purity | HPLC, LC-MS | Quantifies the percentage of the active compound and detects impurities. |
| Appearance | Visual Inspection | Notes the physical state (e.g., solid, oil) and color. |
| Solubility | Visual Inspection/Spectrophotometry | Confirms solubility in a specified solvent at a given concentration. |
| Residual Solvents | Gas Chromatography (GC) | Quantifies any remaining solvents from the synthesis process. |
Experimental Protocols
Protocol 1: In-House Quality Control of this compound Potency
This protocol describes a general method to compare the functional potency of two different batches of this compound in a cell-based assay.
Objective: To determine and compare the IC50 values of two different batches of this compound.
Materials:
-
Old and new batches of this compound
-
Appropriate cell line with a known response to ADAM17 inhibition
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., substrate for ADAM17, detection reagents)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Prepare fresh 10 mM stock solutions of both the old and new batches of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of each this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 100 µM to 1 nM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each this compound batch. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a predetermined period, appropriate for the specific assay.
-
Assay Readout: Perform the assay to measure the inhibition of ADAM17 activity (e.g., by measuring the cleavage of a fluorescent substrate or the release of a specific cytokine).
-
Data Analysis: Plot the data as percent inhibition versus log concentration and fit a four-parameter logistic curve to determine the IC50 value for each batch.
Expected Outcome: The IC50 values for the two batches should be comparable. A significant deviation may indicate a difference in the potency of the batches.
Visualizations
Caption: Mechanism of action of this compound on ADAM17 signaling.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 文件 [sigmaaldrich.com]
- 5. alliancechemical.com [alliancechemical.com]
Addressing poor solubility of (R)-Tapi-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of (R)-Tapi-2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly strong inhibitory effect on Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] Its mechanism of action involves blocking the proteolytic activity of these enzymes, which are crucial for the shedding of various cell surface proteins, including growth factors and their receptors.[4]
Q2: I am experiencing poor solubility with this compound. What are the recommended solvents?
This compound is known to have limited aqueous solubility. The recommended solvents for creating stock solutions are DMSO, ethanol, and water. For cell culture experiments, it is common practice to dissolve this compound in DMSO first and then dilute it with the appropriate cell culture medium.
Q3: My this compound precipitates when I dilute my DMSO stock solution in my aqueous buffer or cell culture medium. What can I do?
This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.
-
Increase the DMSO concentration (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be aware that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Brief sonication of the solution after dilution can help to break up any precipitate and promote dissolution.
-
Warming: Gently warming the solution to 37°C may aid in solubilization. However, be cautious about the thermal stability of this compound.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Troubleshooting Guide
Issue: Precipitate formation during stock solution preparation.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are not exceeding the solubility limit.
-
Try gently warming the solution (e.g., in a 37°C water bath) while vortexing.
-
If precipitation persists, consider preparing a less concentrated stock solution.
-
Issue: Cloudiness or precipitation in cell culture media after adding this compound.
-
Possible Cause: The aqueous environment of the media is causing the compound to fall out of solution.
-
Solution:
-
Serial Dilution: Instead of adding the concentrated stock directly to the media, perform a serial dilution of the stock solution in the media. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming the media: Having the cell culture media at 37°C before adding the this compound solution can sometimes improve solubility.
-
Increase Mixing: Ensure thorough but gentle mixing immediately after adding the compound to the media.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble (specific concentration not always provided) | |
| Ethanol | 5 mg/mL | |
| Water | 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 415.53 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4155 mg of this compound.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock solution to 998 µL of medium.
-
Mix Immediately: Immediately after adding the stock solution, mix the working solution gently but thoroughly by pipetting up and down or by inverting the tube several times.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
References
Technical Support Center: (R)-Tapi-2 Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and potential degradation of (R)-Tapi-2. The following information is based on general principles of small molecule stability and best practices for laboratory handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial, protected from light, and kept at -20°C for optimal long-term stability. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so keeping it in a desiccated environment is crucial.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound can be dissolved in solvents like DMSO or ethanol.[1] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
Q3: What are the primary factors that can cause degradation of this compound in long-term experiments?
A3: Several factors can contribute to the degradation of small molecules like this compound over time. These include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: The stability of a compound can be pH-dependent. Most drugs are stable in a pH range of 4-8. Extreme pH conditions can catalyze hydrolysis.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Humidity: Moisture can cause hydrolysis of susceptible functional groups.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Signs of degradation may include:
-
A decrease in the expected biological activity or potency of the compound.
-
The appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the stock solution, such as color change or precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in a long-term cell culture experiment. | Degradation of this compound in the culture medium over time. | 1. Prepare fresh this compound working solutions from a new aliquot of the frozen stock for each medium change. 2. Consider the stability of the compound in your specific culture medium and incubation conditions. It may be necessary to replenish the compound more frequently. 3. Perform a dose-response curve with freshly prepared compound to confirm its activity. |
| Inconsistent results between experiments. | Improper storage or handling of this compound stock solutions. | 1. Ensure stock solutions are properly aliquoted and stored at the recommended temperature (-80°C for long-term). 2. Avoid repeated freeze-thaw cycles of the same stock aliquot. 3. Always allow the stock solution to fully thaw and equilibrate to room temperature before use. Vortex briefly to ensure homogeneity. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of an aged sample. | Chemical degradation of this compound. | 1. Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. 2. Review the storage and experimental conditions to identify potential contributing factors (e.g., exposure to light, extreme pH, high temperature). 3. Perform forced degradation studies to intentionally generate and identify potential degradation products. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer over time.
1. Materials:
-
Solid this compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Buffer of interest (e.g., PBS pH 7.4)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (e.g., -20°C, 4°C, 25°C)
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Sample Preparation: Dilute the stock solution with the buffer of interest to the final experimental concentration.
-
Time Zero (T0) Analysis: Immediately analyze an aliquot of the prepared sample by HPLC or LC-MS to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Aliquot the remaining sample into multiple vials and store them under different conditions (e.g., -20°C, 4°C, and 25°C) protected from light.
-
Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analysis: Allow the samples to equilibrate to room temperature and analyze them by HPLC or LC-MS.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the T0 sample. Calculate the percentage of degradation.
Data Presentation: Example Stability Data
The following table is an example of how to present the results from a long-term stability study.
| Time Point | Storage Condition | This compound Concentration (% of T0) | Purity (%) | Observations |
| T0 | - | 100% | 99.5% | Clear, colorless solution |
| 1 Week | -20°C | 99.8% | 99.4% | No change |
| 4°C | 98.5% | 98.1% | No change | |
| 25°C | 92.3% | 91.8% | Slight yellowing | |
| 1 Month | -20°C | 99.5% | 99.2% | No change |
| 4°C | 95.2% | 94.5% | Slight yellowing | |
| 25°C | 78.6% | 77.9% | Noticeable yellowing | |
| 3 Months | -20°C | 99.1% | 98.9% | No change |
| 4°C | 88.4% | 87.5% | Yellow solution | |
| 25°C | 55.1% | 54.2% | Brownish solution |
Visualizations
Potential Degradation Pathways
The following diagram illustrates general, hypothetical degradation pathways that a complex molecule like this compound might undergo. The primary mechanisms are often hydrolysis and oxidation.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the typical workflow for conducting a long-term stability study of this compound.
Caption: Workflow for this compound stability assessment.
References
Validation & Comparative
A Comparative Guide to TACE Inhibition: (R)-Tapi-2 vs. TAPI-0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely recognized inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17: (R)-Tapi-2 and TAPI-0. This document summarizes their inhibitory profiles, presents available experimental data, and outlines a typical experimental protocol for assessing TACE inhibition.
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE) is a critical metalloproteinase involved in the shedding of various cell surface proteins, most notably the release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). Dysregulation of TACE activity is implicated in a range of inflammatory diseases and cancer, making it a key target for therapeutic intervention. Both this compound and TAPI-0 are hydroxamate-based inhibitors that target the catalytic zinc ion within the active site of TACE and other metalloproteinases. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their specific needs.
Quantitative Inhibitory Profile
| Inhibitor | Target | Reported IC50/Ki | Source Type |
| This compound | TACE (ADAM17) | Ki = 120 nM | Peer-Reviewed Publication |
| PMA-induced protein shedding | IC50 = 10 µM | Peer-Reviewed Publication | |
| General MMPs | IC50 = 20 µM | Vendor Information | |
| TAPI-0 | TACE (ADAM17) | IC50 = 50-100 nM | Vendor Information |
Note: The IC50 for PMA-induced protein shedding by this compound is an indirect measure of its TACE inhibitory activity in a cellular context. The Ki value of 120 nM for this compound against TACE provides a more direct measure of its potency at the enzymatic level. The IC50 for TAPI-0 is provided by a commercial supplier and has not been independently verified in peer-reviewed literature.
Selectivity Profile
Both this compound and TAPI-0 are described as broad-spectrum inhibitors of metalloproteinases. However, some data is available regarding the selectivity of TAPI-2 (the racemate of which this compound is an isomer) against other ADAMs and MMPs.
TAPI-2 Selectivity Data: [1]
-
ADAM8: Ki = 10 ± 1 µM
-
ADAM10: Ki = 3 ± 2 µM
-
ADAM12: Ki > 100 µM
-
ADAM17 (TACE): Ki = 120 ± 30 nM
-
MMP-12: Ki = 12 µM
This data suggests that TAPI-2 is significantly more potent against TACE (ADAM17) compared to other tested ADAMs and MMP-12. A comprehensive selectivity profile for TAPI-0 is not currently available in published literature.
TACE-Mediated Signaling Pathway
The following diagram illustrates the central role of TACE in the processing of pro-TNF-α and the subsequent activation of inflammatory signaling pathways. Inhibition of TACE by compounds like this compound and TAPI-0 blocks the release of soluble TNF-α, thereby attenuating downstream inflammatory responses.
Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.
Experimental Protocols
Fluorometric TACE Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TACE using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound and TAPI-0
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorometric microplate reader
2. Experimental Workflow:
Caption: Workflow for a fluorometric TACE inhibition assay.
3. Detailed Procedure:
-
Prepare serial dilutions of this compound and TAPI-0 in 100% DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
To a 96-well black microplate, add the diluted inhibitors. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of recombinant human TACE to each well (except the negative control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate used. Readings should be taken at regular intervals over a set period.
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
Conclusion
References
A Comparative Guide to (R)-Tapi-2 and TAPI-1 in Matrix Metalloproteinase (MMP) Assays
For researchers and professionals in drug development, selecting the appropriate inhibitor is critical for accurate and reproducible results in matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) research. This guide provides a comparative overview of two widely used broad-spectrum metalloproteinase inhibitors, (R)-Tapi-2 and TAPI-1, with a focus on their performance in MMP assays.
Introduction to this compound and TAPI-1
This compound and TAPI-1 are potent, broad-spectrum inhibitors of both MMPs and ADAMs, including Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17).[1] These hydroxamate-based inhibitors are structurally related and function by chelating the active site zinc ion essential for the catalytic activity of these proteases. Their ability to inhibit the shedding of various cell surface proteins makes them valuable tools for studying a wide range of biological processes, from inflammation to cancer progression.[2][3]
Performance Comparison in Metalloproteinase Assays
It is crucial to note that the following data has been collected from different studies, and therefore, the experimental conditions may vary. This table should be used as a general guide to their relative potencies.
| Inhibitor | Target | Assay Type | Reported Value | Reference |
| This compound | General MMPs | Not Specified | IC₅₀: 20 µM | [1] |
| hmeprin α | Not Specified | IC₅₀: 1.5 ± 0.27 nM | [1] | |
| hmeprin β | Not Specified | IC₅₀: 20 ± 10 µM | ||
| ADAM17 (TACE) | Not Specified | Kᵢ: 120 nM | ||
| TAPI-1 | ADAM17 (TACE) | Cytokine Receptor Shedding | IC₅₀: 8.09 µM | |
| TACE (ADAM17) | Not Specified | General TACE inhibitor |
Disclaimer: The IC₅₀ and Kᵢ values presented above are from different studies and should be interpreted with caution as experimental conditions can significantly influence these values.
Experimental Protocols
To provide a practical context for the use of these inhibitors, a detailed methodology for a common MMP inhibition assay is provided below.
Fluorometric MMP Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of compounds like this compound and TAPI-1 against a specific MMP using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Inhibitor stock solutions (this compound or TAPI-1 dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer.
-
Dilute the recombinant MMP enzyme to the desired concentration in Assay Buffer.
-
Dilute the fluorogenic substrate to the working concentration in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted MMP enzyme.
-
Add 25 µL of the diluted inhibitor solutions (or vehicle control, e.g., DMSO in Assay Buffer) to the respective wells.
-
Include a "no enzyme" control (Assay Buffer only) and a "no inhibitor" control (vehicle only).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizing Experimental and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of MMP inhibition, the following diagrams have been generated using Graphviz.
The diagram above illustrates the sequential steps of the fluorometric MMP inhibition assay, from reagent preparation to data analysis.
This diagram depicts the inhibition of TACE (ADAM17) by this compound or TAPI-1, preventing the cleavage and release of a growth factor, thereby blocking the activation of its receptor and subsequent downstream signaling.
Conclusion
Both this compound and TAPI-1 are effective broad-spectrum inhibitors of MMPs and ADAMs. While a direct comparative study on their MMP inhibition profiles is lacking, the available data suggests that both are potent inhibitors. The choice between these two compounds may depend on the specific experimental context, including the target enzyme and the required potency. The provided experimental protocol for a fluorometric MMP inhibition assay offers a standardized method for researchers to determine the inhibitory potential of these and other compounds in their own laboratory settings. The signaling pathway diagram highlights a key mechanism through which these inhibitors exert their biological effects, providing a broader context for their application in research.
References
Validating (R)-Tapi-2 Specificity for ADAM17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Tapi-2 with other known ADAM17 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity. This compound is the biologically active enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Validating its specific activity against ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) is crucial for its application as a selective research tool or therapeutic agent.
Inhibitor Specificity Profile: A Quantitative Comparison
To objectively assess the specificity of this compound, its inhibitory activity should be compared against a panel of related proteases. While specific inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in publicly available literature, data for its racemate, TAPI-2, and other selective ADAM17 inhibitors provide a valuable benchmark.
| Inhibitor | Target | IC50 / Ki | Other Notable Inhibited Enzymes (IC50/Ki) |
| TAPI-2 | ADAM17 (TACE) | Ki: 120 nM[1] | Broad-spectrum MMP inhibitor (IC50: 20 µM for general MMPs)[2][3] |
| KP-457 | ADAM17 | IC50: 11.1 nM | ADAM10 (748 nM), MMP2 (717 nM), MMP9 (5410 nM), MMP14 (2140 nM) |
| GW280264X | ADAM17 (TACE) | IC50: 8.0 nM | ADAM10 (11.5 nM) |
| TMI-005 (Apratastat) | TACE (ADAM17) | Not specified | Non-selective TACE/MMPs inhibitor |
Note: Lower IC50/Ki values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its potency against the primary target versus off-targets.
Key Signaling Pathways Involving ADAM17
ADAM17 is a critical sheddase that cleaves the extracellular domains of numerous transmembrane proteins, thereby activating or inactivating signaling pathways involved in inflammation, cell proliferation, and migration. Understanding these pathways is essential for designing experiments to validate inhibitor specificity.
Caption: ADAM17-mediated signaling pathways.
Experimental Protocols for Validating this compound Specificity
To validate the specificity of this compound for ADAM17, a series of in vitro and cell-based assays should be performed.
In Vitro Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ADAM17.
Caption: Workflow for in vitro enzymatic assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human ADAM17 enzyme.
-
Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).
-
Assay buffer (e.g., 25 mM Tris, pH 9.0).[4]
-
This compound and other inhibitors of interest.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the recombinant ADAM17 enzyme.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).[4]
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
To assess specificity, repeat this assay with other purified metalloproteinases (e.g., ADAM10, MMP2, MMP9).
-
Cell-Based Substrate Shedding Assay
This assay measures the ability of an inhibitor to block ADAM17-mediated cleavage of its substrates from the surface of living cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, A549) that expresses ADAM17 and a known substrate (e.g., TNFα, TGFα, or an alkaline phosphatase-tagged substrate).
-
Seed cells in 24- or 48-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate ADAM17 activity using a phorbol ester like PMA (phorbol 12-myristate 13-acetate) or other relevant stimuli.
-
-
Detection of Shed Substrate:
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using an ELISA kit specific for the substrate (e.g., TNFα ELISA kit).
-
Alternatively, if using an alkaline phosphatase (AP)-tagged substrate, measure the AP activity in the supernatant.
-
-
Data Analysis:
-
Normalize the amount of shed substrate to a control (e.g., total cellular protein).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.
-
Western Blot Analysis of Downstream Signaling
This method assesses the effect of the inhibitor on the activation of signaling pathways downstream of ADAM17 activity.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor and/or stimulus as described in the substrate shedding assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, NICD, or cleaved Notch1). A list of commercially available antibodies can be found from various suppliers.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Conclusion
A thorough validation of this compound's specificity for ADAM17 requires a multi-faceted approach. By combining in vitro enzymatic assays with cell-based functional assays and downstream signaling analysis, researchers can generate a comprehensive profile of its inhibitory activity and selectivity. The comparative data presented in this guide for other known ADAM17 inhibitors serves as a critical reference for interpreting the experimental outcomes and establishing the utility of this compound as a specific tool for studying ADAM17 biology.
References
A Comparative Guide to (R)-TAPI-2 and Other Broad-Spectrum Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-TAPI-2 with other notable broad-spectrum matrix metalloproteinase (MMP) inhibitors, namely Batimastat (BB-94) and Marimastat (BB-2516). The information presented is intended to assist researchers in selecting appropriate inhibitors for their studies by offering a side-by-side look at their inhibitory profiles, supported by experimental data and protocols.
Introduction to Matrix Metalloproteinases and Their Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] This process is vital in physiological events such as development, wound healing, and angiogenesis.[2] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[3] Consequently, MMPs have become significant targets for therapeutic intervention.
Broad-spectrum MMP inhibitors are compounds designed to inhibit a wide range of MMP family members. Early synthetic inhibitors like Batimastat and Marimastat showed potent anti-tumor activity in preclinical models.[4] this compound is also recognized as a broad-spectrum inhibitor, though it notably targets other metalloproteinases like ADAMs (A Disintegrin and Metalloproteinase), particularly ADAM17 (also known as TACE).
Comparative Inhibitory Profile
The following tables summarize the quantitative data on the inhibitory potency of this compound, Batimastat, and Marimastat against various metalloproteinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which indicate the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values signify higher potency.
Table 1: Inhibitory Activity (IC₅₀/Kᵢ) Against Matrix Metalloproteinases (MMPs)
| Target MMP | This compound | Batimastat (BB-94) | Marimastat (BB-2516) |
| General MMPs | IC₅₀: 10-20 µM | - | - |
| MMP-1 (Collagenase-1) | No specific data found | IC₅₀: 3 nM | IC₅₀: 5 nM |
| MMP-2 (Gelatinase-A) | No specific data found | IC₅₀: 4 nM | IC₅₀: 6 nM |
| MMP-3 (Stromelysin-1) | No specific data found | IC₅₀: 20 nM | No specific data found |
| MMP-7 (Matrilysin-1) | No specific data found | IC₅₀: 6 nM | IC₅₀: 13 nM |
| MMP-8 (Collagenase-2) | No specific data found | IC₅₀: 10 nM | No specific data found |
| MMP-9 (Gelatinase-B) | No specific data found | IC₅₀: 4 nM | IC₅₀: 3 nM |
| MMP-12 (Metalloelastase) | Kᵢ: 12 µM | No specific data found | No specific data found |
| MMP-14 (MT1-MMP) | No specific data found | No specific data found | IC₅₀: 9 nM |
Table 2: Inhibitory Activity (Kᵢ) Against A Disintegrin and Metalloproteinases (ADAMs)
| Target ADAM | This compound | Batimastat (BB-94) | Marimastat (BB-2516) |
| ADAM8 | Kᵢ: 10 µM | IC₅₀: 50 nM | No specific data found |
| ADAM10 | Kᵢ: 3 µM | No specific data found | No specific data found |
| ADAM12 | Kᵢ: >100 µM | No specific data found | No specific data found |
| ADAM17 (TACE) | Kᵢ: 120 nM | IC₅₀: 230 nM | No specific data found |
Note: Data is compiled from various commercial and academic sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Orthogonal Methods for Validating the Effects of (R)-Tapi-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Tapi-2 is a hydroxamate-based inhibitor with broad-spectrum activity against matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs)[1][2]. A primary target of this compound is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a cell-surface sheddase responsible for the proteolytic cleavage and release of the extracellular domains of numerous proteins, including the pro-inflammatory cytokine TNF-α, ligands for the Epidermal Growth Factor Receptor (EGFR), and the Notch receptor[3][4][5]. Given the diverse roles of ADAM17 in physiological and pathological processes such as inflammation and cancer, rigorous validation of its inhibitors is crucial.
This guide provides a comparative overview of orthogonal experimental methods to validate the effects of this compound on ADAM17. Orthogonal validation, which employs multiple, distinct methods to assess a biological event, provides a more robust and reliable confirmation of a compound's activity by mitigating the risk of artifacts or assay-specific limitations. The methods detailed below encompass direct target engagement, enzymatic activity, downstream signaling pathways, and cellular phenotypic responses.
Direct Target Engagement Assays
These methods confirm the physical interaction between this compound and ADAM17 within a cellular environment.
a) Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. When a compound like this compound binds to ADAM17, it can increase the protein's resistance to heat-induced denaturation.
b) NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). It requires the expression of ADAM17 fused to NanoLuc® luciferase and the use of a fluorescent tracer that binds to ADAM17. The binding of this compound displaces the tracer, leading to a decrease in the BRET signal.
| Method | Principle | Endpoint | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Quantification of soluble ADAM17 at different temperatures via Western Blot. | Label-free; performed in intact cells. | Lower throughput; requires specific antibodies. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by the compound. | Decrease in BRET signal. | High-throughput; provides quantitative affinity data in live cells. | Requires genetic modification of cells; dependent on a suitable tracer. |
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA) Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest and resuspend cells in a buffered saline solution.
-
Aliquot cell suspensions and heat them to a range of temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western Blot using an anti-ADAM17 antibody to quantify the amount of stabilized protein at each temperature.
-
-
NanoBRET™ Target Engagement Assay Protocol:
-
Transfect cells with a vector expressing ADAM17 fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96- or 384-well plate.
-
Add the NanoBRET® tracer and this compound at various concentrations to the cells.
-
Incubate to allow for compound entry and binding equilibrium.
-
Add the Nano-Glo® substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals to calculate the BRET ratio.
-
Workflow for Target Engagement Validation
Caption: Workflow for validating this compound target engagement with ADAM17.
Enzymatic Activity Assays
These assays directly measure the inhibition of ADAM17's catalytic activity by this compound.
a) Cell-Free FRET-Based Assay
This in vitro assay uses a purified, recombinant ADAM17 and a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by ADAM17 separates the donor and quencher, resulting in a fluorescent signal.
b) Cell-Based FRET Assay
This assay is performed on live cells. A FRET-based substrate is added to the cell culture medium. The activity of cell-surface ADAM17 is measured by the increase in fluorescence upon substrate cleavage.
| Method | Principle | Endpoint | Advantages | Disadvantages |
| Cell-Free FRET | Inhibition of recombinant ADAM17 cleavage of a fluorogenic peptide substrate. | Reduction in fluorescence signal. | High-throughput; allows for direct determination of IC50 values. | Lacks cellular context (e.g., membrane association, regulatory proteins). |
| Cell-Based FRET | Inhibition of cell-surface ADAM17 activity on an exogenous fluorogenic substrate. | Reduction in fluorescence signal in the cell supernatant. | Measures activity in a more physiological context. | Substrate access to the enzyme can be a limiting factor. |
Experimental Protocols:
-
Cell-Free FRET-Based Assay Protocol:
-
In a 96-well plate, add a solution of recombinant human ADAM17.
-
Add this compound at various concentrations or a vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a fluorogenic ADAM17 peptide substrate.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the reaction velocity and determine the IC50 of this compound.
-
-
Cell-Based FRET Assay Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations for a specified duration.
-
Add the FRET-based ADAM17 substrate to the wells.
-
Incubate at 37°C.
-
Measure the fluorescence in the supernatant at different time points.
-
ADAM17 Enzymatic Activity Assay Workflow
Caption: Principle of FRET-based ADAM17 enzymatic activity assays.
Downstream Signaling Pathway Analysis
These methods assess the functional consequences of ADAM17 inhibition on its key signaling pathways.
a) Substrate Shedding Assays (ELISA and Western Blot)
Inhibition of ADAM17 by this compound should prevent the shedding of its substrates. The levels of shed ectodomains (e.g., TNF-α) in the cell culture supernatant can be quantified by ELISA. Alternatively, the levels of the full-length, membrane-bound form of the substrate can be assessed by Western blot of cell lysates.
b) EGFR Pathway Activation Assay (Western Blot)
ADAM17 sheds EGFR ligands such as amphiregulin (AREG) and transforming growth factor-alpha (TGF-α), leading to EGFR activation. Inhibition of ADAM17 should decrease the phosphorylation of EGFR and its downstream effectors like ERK and Akt. This can be measured by Western blot using phospho-specific antibodies.
c) Notch Pathway Activation Assay (Western Blot or qRT-PCR)
ADAM17 is involved in the proteolytic cleavage and activation of the Notch receptor. Inhibition of ADAM17 leads to a decrease in the Notch intracellular domain (NICD) and reduced expression of downstream target genes like HES-1. This can be analyzed by Western blot for NICD or qRT-PCR for HES-1 mRNA.
| Method | Principle | Endpoint | Advantages | Disadvantages |
| ELISA for Shed Substrates | Quantification of shed ADAM17 substrates (e.g., TNF-α) in the supernatant. | Decreased concentration of the shed substrate. | Highly quantitative and sensitive. | Specific to one substrate at a time. |
| Western Blot for EGFR/Notch | Detection of changes in phosphorylation status (EGFR pathway) or cleavage products (Notch pathway). | Decreased p-EGFR, p-ERK, or NICD levels. | Provides information on specific signaling nodes. | Semi-quantitative; can be complex to interpret. |
Experimental Protocols:
-
TNF-α Shedding ELISA Protocol:
-
Plate cells and stimulate with an agent like PMA to induce TNF-α shedding.
-
Treat cells with various concentrations of this compound.
-
Collect the cell culture supernatant after a defined incubation period.
-
Quantify the concentration of soluble TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
EGFR Phosphorylation Western Blot Protocol:
-
Culture cells that rely on autocrine EGFR signaling.
-
Treat cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Notch Activation Western Blot Protocol:
-
Culture cells with active Notch signaling.
-
Treat with this compound.
-
Prepare cell lysates.
-
Perform Western blotting using an antibody that specifically detects the cleaved Notch intracellular domain (NICD).
-
ADAM17-Mediated Signaling Pathways
Caption: Key signaling pathways regulated by ADAM17.
Cellular Phenotype Assays
These assays evaluate the impact of this compound on complex cellular behaviors that are known to be influenced by ADAM17 activity.
a) Cell Migration and Invasion Assays
ADAM17-mediated shedding of various substrates can promote cell migration and invasion, particularly in cancer cells. The effect of this compound on these processes can be assessed using wound healing (scratch) assays or transwell migration (Boyden chamber) assays.
b) Cell Viability and Proliferation Assays
By regulating the availability of growth factors, ADAM17 can influence cell proliferation and survival. Assays such as the MTT assay or CellTiter-Glo® can be used to determine the effect of this compound on cell viability.
| Method | Principle | Endpoint | Advantages | Disadvantages |
| Wound Healing Assay | Measurement of the rate at which cells migrate to close a "wound" in a confluent monolayer. | Rate of wound closure. | Simple and cost-effective. | Can be influenced by cell proliferation. |
| Transwell Assay | Quantification of cells that migrate through a porous membrane towards a chemoattractant. | Number of migrated cells. | More quantitative for migration/invasion. | More complex setup than wound healing. |
| Cell Viability Assay | Measurement of metabolic activity (e.g., MTT) or ATP levels (e.g., CellTiter-Glo®) as an indicator of viable cells. | Change in absorbance or luminescence. | High-throughput and quantitative. | Does not distinguish between cytostatic and cytotoxic effects. |
Experimental Protocols:
-
Wound Healing Assay Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add fresh medium containing this compound at different concentrations.
-
Capture images of the wound at time zero and at subsequent time points.
-
Measure the area of the wound over time to determine the rate of closure.
-
-
Transwell Migration Assay Protocol:
-
Seed cells in the upper chamber of a transwell insert (with a porous membrane) in serum-free medium containing this compound.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubate for a period to allow for cell migration.
-
Remove non-migrated cells from the top of the insert.
-
Fix, stain, and count the cells that have migrated to the underside of the membrane.
-
-
CellTiter-Glo® Viability Assay Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat with a range of concentrations of this compound.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence with a plate reader.
-
Orthogonal Validation Strategy for this compound
Caption: A multi-faceted approach to validating this compound effects.
Quantitative Data Summary
The following table summarizes representative quantitative data for TACE/ADAM17 inhibitors. The precise IC50 for this compound can vary depending on the assay conditions.
| Inhibitor | Assay Type | Target/Substrate | Reported IC50 / Effect | Reference |
| This compound | Cell-based invasion | Hypoxia-induced invasion | 26.5% reduction at 20 µM | |
| TAPI-2 | Cell-based activity | ADAM17 activity | 40.7% reduction at 20 µM | |
| INN (TAPI-2) | N/A | ADAM17 | Broad-spectrum inhibitor | |
| ADAM17 PD | Cell-free FRET | Recombinant ADAM17 | ~110.8 nM | |
| TAPI-1 | Cell-free FRET | Recombinant ADAM17 | ~128.0 nM |
By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to validate the on-target effects of this compound, elucidating its mechanism of action from direct target binding to the resulting cellular phenotypes. This multi-pronged approach is essential for the confident progression of ADAM17 inhibitors in drug development pipelines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Sheddase Activity of ADAM17 by an Anti-ADAM17 Antibody D1(A12) Inhibits Head and Neck Squamous Cell Carcinoma Cell Proliferation and Motility via Blockage of Bradykinin Induced HERs Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Mediates Hypoxia-Induced Keratinocyte Migration via the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch Signaling Pathway in Cancer—Review with Bioinformatic Analysis [mdpi.com]
A Head-to-Head Comparison: (R)-Tapi-2 vs. siRNA Knockdown for TACE/ADAM17 Inhibition
For researchers in drug development and cellular biology, modulating the activity of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is of significant interest. This metalloprotease plays a crucial role in the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. Two prominent methods for inhibiting TACE activity are the use of small molecule inhibitors, such as (R)-Tapi-2, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their studies.
Introduction to the Competitors
This compound is the (R)-enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including TACE.[1] It functions by chelating the zinc ion essential for the catalytic activity of these enzymes, thereby providing rapid but reversible inhibition of their proteolytic function.
siRNA knockdown of TACE is a genetic approach that utilizes the cell's own RNA interference (RNAi) machinery to degrade TACE mRNA. This leads to a sequence-specific reduction in the synthesis of the TACE protein, resulting in a sustained but delayed loss of function.
At a Glance: Key Differences
| Feature | This compound (Chemical Inhibition) | siRNA Knockdown (Genetic Inhibition) |
| Mechanism of Action | Reversible binding to the catalytic site of the TACE protein, inhibiting its enzymatic activity. | Sequence-specific degradation of TACE mRNA, preventing protein synthesis. |
| Onset of Action | Rapid (minutes to hours). | Delayed (typically 24-72 hours to observe protein reduction). |
| Duration of Effect | Transient; dependent on compound half-life and washout. | Sustained; can last for several days depending on cell division rate. |
| Specificity | Broad-spectrum, inhibiting other MMPs and ADAMs.[1] | Highly specific to the TACE mRNA sequence, but can have off-target effects. |
| Off-Target Effects | Inhibition of other metalloproteinases can lead to broad biological consequences. | "Seed region" mediated silencing of unintended mRNAs.[2] |
| Experimental Control | Straightforward; use of vehicle control (e.g., DMSO). | Requires careful selection of non-targeting control siRNAs. |
Quantitative Performance Data
The following tables summarize key quantitative parameters for both this compound and siRNA knockdown of TACE, based on available experimental data.
Table 1: this compound Performance Data
| Parameter | Value | Reference |
| Target | TACE (ADAM17) and other MMPs | [1] |
| Potency (Ki for ADAM17) | 120 nM (for TAPI-2) | |
| Typical Working Concentration | 5 - 40 µM | |
| Effect on TACE Protein Level | No change | |
| Effect on Substrate Shedding | Inhibition of TNF-α, TGF-α, and β-amyloid precursor protein shedding |
Table 2: TACE siRNA Knockdown Performance Data
| Parameter | Value | Reference |
| Target | TACE (ADAM17) mRNA | |
| Typical Knockdown Efficiency (mRNA) | ≥70% | |
| Typical Knockdown Efficiency (Protein) | Often >50%, but can vary | |
| Time to Max Knockdown | 48 - 96 hours | |
| Effect on Substrate Shedding | Significant reduction in TNF-α release (can be >50%) | |
| Off-Target Effects | Sequence-dependent, can be assessed by microarray or RNA-seq |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
This compound Inhibition of TACE Activity
Objective: To assess the inhibitory effect of this compound on TACE-mediated substrate shedding.
Materials:
-
Cell line expressing TACE and a substrate of interest (e.g., TNF-α)
-
This compound (or TAPI-2)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Stimulant to induce shedding (e.g., Phorbol-12-myristate-13-acetate, PMA)
-
ELISA kit for the shed substrate (e.g., human TNF-α ELISA kit)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells with a shedding agent like PMA for a defined period (e.g., 30 minutes to a few hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using an appropriate ELISA kit, following the manufacturer's instructions.
siRNA Knockdown of TACE and Validation
Objective: To reduce TACE protein expression using siRNA and validate the knockdown efficiency.
Materials:
-
TACE-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other reduced-serum medium
-
Cell line to be transfected
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting (including a primary antibody against TACE)
Procedure:
-
Transfection:
-
One day before transfection, seed cells in 6-well plates so they are 60-80% confluent at the time of transfection.
-
On the day of transfection, dilute the TACE siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Validation by qRT-PCR:
-
After the incubation period, harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify TACE mRNA levels using qRT-PCR with primers specific for TACE. Normalize the expression to a housekeeping gene. A knockdown of ≥70% at the mRNA level is generally considered effective.
-
-
Validation by Western Blot:
-
Lyse the transfected cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for TACE.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of protein knockdown.
-
Visualizing the Methodologies and Pathways
To further clarify the processes and biological context, the following diagrams are provided.
Choosing the Right Tool for the Job
The choice between this compound and siRNA knockdown of TACE depends on the specific experimental goals.
Use this compound for:
-
Acute inhibition studies: When the immediate effects of TACE inhibition are of interest.
-
Proof-of-concept studies: To quickly assess the potential role of TACE in a biological process.
-
Dose-response studies: To determine the concentration-dependent effects of TACE inhibition.
Use siRNA knockdown for:
-
Long-term inhibition studies: When sustained loss of TACE function is required.
-
Target validation: To confirm that a phenotype observed with a chemical inhibitor is specifically due to the inhibition of TACE.
-
Studying the roles of the TACE protein itself: Beyond its catalytic activity, such as its involvement in protein-protein interactions.
References
Head-to-Head Comparison: (R)-Tapi-2 and Other Hydroxamate Inhibitors in Metalloproteinase Inhibition
For Immediate Release
A Comprehensive Analysis of (R)-Tapi-2 and Competing Hydroxamate Inhibitors for Researchers in Drug Discovery and Development
This guide provides a detailed head-to-head comparison of this compound and other notable hydroxamate-based inhibitors of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant signaling pathways to inform inhibitor selection and experimental design.
Introduction to Hydroxamate Inhibitors
Hydroxamate inhibitors are a major class of small molecules designed to target metalloproteinases, a family of zinc-dependent endopeptidases crucial in tissue remodeling, cell signaling, and various pathological processes including cancer and inflammation. The characteristic hydroxamic acid moiety (-CONHOH) of these inhibitors acts as a potent zinc-binding group (ZBG), chelating the catalytic Zn2+ ion in the enzyme's active site and thereby blocking its proteolytic activity.
This compound is the R-enantiomer of TAPI-2, a broad-spectrum inhibitor targeting a range of MMPs and ADAMs, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Early broad-spectrum hydroxamate inhibitors, such as Batimastat and Marimastat, showed promise but were hampered in clinical trials by issues such as poor bioavailability and musculoskeletal side effects, which were attributed to their lack of selectivity. This has driven the development of more selective inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available in vitro inhibitory activities (IC50 and Ki values) of TAPI-2 and other well-characterized hydroxamate inhibitors against a panel of MMPs and ADAMs. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind. Data for the specific (R)-enantiomer of TAPI-2 is limited in the public domain; therefore, data for the generic TAPI-2 is presented.
Table 1: Inhibitory Activity (IC50 in nM) of Selected Hydroxamate Inhibitors against Matrix Metalloproteinases (MMPs)
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-12 (Macrophage Elastase) | MMP-14 (MT1-MMP) |
| TAPI-2 | - | - | - | - | - | - | - |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - | - |
| Marimastat | 5 | 6 | 200 | 20 | 3 | <5 | 1.8 |
Table 2: Inhibitory Activity (Ki in nM) of TAPI-2 against A Disintegrin and Metalloproteinases (ADAMs)
| Inhibitor | ADAM8 | ADAM10 | ADAM12 | ADAM17 (TACE) |
| TAPI-2 | 10,000 ± 1,000 | 3,000 ± 2,000 | >100,000 | 120 ± 30 |
Experimental Protocols
Determination of IC50 Values for MMP Inhibition using a Fluorogenic Substrate
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized MMP enzyme in assay buffer to the desired stock concentration. Further dilute the enzyme in assay buffer to the final working concentration.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Create a series of dilutions of the inhibitor in assay buffer.
-
Assay Setup:
-
Add a fixed volume of the diluted MMP enzyme to each well of the 96-well plate.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells:
-
Enzyme control: Enzyme with assay buffer instead of inhibitor.
-
Substrate control: Assay buffer and substrate only (no enzyme).
-
Inhibitor control: Inhibitor with assay buffer and substrate (no enzyme) to check for autofluorescence.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 328/393 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities of the inhibitor-treated wells to the enzyme control well to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
Hydroxamate inhibitors exert their effects by blocking the activity of MMPs and ADAMs, which are key regulators of various signaling pathways.
MMP Signaling Cascade
MMPs are involved in a complex signaling network that regulates cell behavior. They can be activated by various extracellular stimuli and, in turn, can cleave a wide range of substrates, including other MMPs, growth factors, cytokines, and cell surface receptors. This proteolytic activity modulates signaling pathways that control cell proliferation, migration, invasion, and apoptosis.
Caption: Overview of the MMP activation and signaling cascade.
TACE (ADAM17) Signaling Pathway
TACE/ADAM17 is a sheddase that cleaves the extracellular domains of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α). This shedding releases the soluble, active form of the protein, which can then bind to its receptor and initiate downstream signaling. Inhibition of TACE can therefore block the release of these signaling molecules.
Caption: TACE-mediated shedding of pro-TNF-α and downstream signaling.
Conclusion
This compound is a broad-spectrum hydroxamate inhibitor with activity against both MMPs and ADAMs. While specific comparative data for the (R)-enantiomer is not widely available, the data for TAPI-2 suggests it is a potent inhibitor of ADAM17. In comparison, older broad-spectrum inhibitors like Batimastat and Marimastat show high potency against several MMPs. The choice of inhibitor will ultimately depend on the specific research question, the target enzyme(s) of interest, and the desired selectivity profile. The provided experimental protocol and signaling pathway diagrams serve as a foundational resource for researchers working with these important classes of enzymes and their inhibitors. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative analysis.
Selectivity Profiling of (R)-Tapi-2 Against Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of the metalloproteinase inhibitor (R)-Tapi-2 against various metalloproteinases. Due to the limited availability of public data specifically for the (R)-enantiomer, this guide primarily focuses on the data available for TAPI-2, the racemic mixture of (R)- and (S)-Tapi-2.
Executive Summary
Data Presentation: Inhibitory Activity of TAPI-2
The following table summarizes the available quantitative data on the inhibitory activity of TAPI-2 against a selection of metalloproteinases. It is important to note that this data represents the activity of the racemic mixture and not specifically the (R)-enantiomer.
| Enzyme Family | Target Enzyme | Inhibitor | Reported IC50/Ki Value |
| ADAMs | ADAM8 | TAPI-2 | Kᵢ = 10 ± 1 μM |
| ADAM10 | TAPI-2 | Kᵢ = 3 ± 2 μM | |
| ADAM12 | TAPI-2 | Kᵢ > 100 μM | |
| ADAM17 (TACE) | TAPI-2 | Kᵢ = 120 ± 30 nM | |
| MMPs | MMPs (general) | TAPI-2 | IC₅₀ = 20 μM |
| MMP-12 | TAPI-2 | Kᵢ = 12 μM |
IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
A detailed experimental protocol for the specific determination of the inhibitory activity of this compound is not publicly available. However, a general methodology for assessing metalloproteinase inhibition using a fluorometric assay is provided below. This type of assay is commonly used for selectivity profiling.
General Fluorometric Metalloproteinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific metalloproteinase using a fluorogenic substrate.
Materials:
-
Recombinant human metalloproteinase (e.g., MMP-1, MMP-9, ADAM10, ADAM17)
-
Fluorogenic metalloproteinase substrate (e.g., a FRET peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the metalloproteinase is in a pro-form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prepare a dilution series of this compound in assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the diluted this compound or control vehicle to the appropriate wells. c. Add the activated metalloproteinase to all wells except for the substrate control wells. d. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve. d. If the mechanism of inhibition is known, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the selectivity profiling of metalloproteinase inhibitors.
(R)-Tapi-2: A Comparative Analysis of its Cross-Reactivity with ADAM Family Proteases
For researchers and drug development professionals investigating the therapeutic potential of metalloproteinase inhibitors, understanding the selectivity profile of these compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of (R)-Tapi-2, a broad-spectrum hydroxamate-based inhibitor, with various members of the A Disintegrin and Metalloproteinase (ADAM) family. The data presented herein, supported by detailed experimental protocols, aims to facilitate an objective assessment of this compound's performance against alternative inhibitors.
Inhibitory Profile of this compound against a Panel of ADAMs
This compound is recognized as a potent inhibitor of several matrix metalloproteinases (MMPs) and ADAMs, with a particularly strong inhibitory action against TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3] To provide a clear comparison of its activity across the ADAM family, the following table summarizes the inhibition constants (Ki) of this compound against several ADAM proteases.
| ADAM Protease | Inhibition Constant (Ki) |
| ADAM17 (TACE) | 0.12 µM[1][4] |
| ADAM10 | 3 µM |
| ADAM8 | 10 µM |
| ADAM12 | 100 µM |
Note: Lower Ki values indicate stronger inhibition.
The data clearly indicates that this compound is most potent against ADAM17. Its inhibitory activity against ADAM10 is more than 25-fold weaker, and it shows significantly less potency against ADAM8 and ADAM12. This selectivity profile is a critical consideration for studies aiming to specifically target ADAM17-mediated processes while minimizing off-target effects on other ADAMs.
Experimental Protocol: Fluorogenic Substrate Assay for ADAM Inhibition
The determination of inhibition constants (Ki) for this compound against various ADAMs is typically performed using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity.
Materials and Reagents:
-
Recombinant human ADAM proteases (e.g., ADAM8, ADAM10, ADAM12, ADAM17)
-
Fluorogenic peptide substrate specific for each ADAM
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure:
-
Enzyme Preparation: Recombinant ADAM enzymes are activated according to the manufacturer's instructions and diluted to the desired concentration in the assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in assay buffer to obtain a range of concentrations.
-
Assay Reaction:
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Add the diluted ADAM enzyme to each well containing the inhibitor and incubate for a pre-determined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate. Readings are typically taken at regular intervals over a specific time period.
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against a panel of ADAM proteases.
Signaling Pathway Context: ADAM-mediated Shedding
ADAM proteases play a crucial role in a process called "ectodomain shedding," where the extracellular portion of a membrane-bound protein is cleaved and released from the cell surface. This process can activate or inactivate signaling pathways. This compound, by inhibiting ADAMs, can modulate these pathways. The diagram below provides a simplified representation of this process.
References
Justification for Utilizing (R)-Tapi-2 Over Alternative TACE Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of (R)-Tapi-2 with other TACE inhibitors, supported by available experimental data, to justify its use in research and preclinical studies.
Executive Summary
This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members, with notable activity against TACE. While the development of highly selective TACE inhibitors remains a significant challenge due to the structural similarity within the metzincin superfamily, this compound offers a valuable tool for studying the physiological and pathological roles of TACE. This guide will delve into its inhibitory profile, compare it with other known TACE inhibitors, and provide detailed experimental context.
Comparative Analysis of TACE Inhibitor Potency and Selectivity
A critical factor in selecting a TACE inhibitor is its potency (typically measured by IC50 or Ki values) and its selectivity against other related proteases, particularly MMPs, to avoid off-target effects.
Table 1: Inhibitory Activity of TAPI-2 and Other TACE Inhibitors
| Inhibitor | TACE (ADAM17) IC50/Ki | MMP-1 (Collagenase 1) IC50 | MMP-2 (Gelatinase A) IC50 | MMP-9 (Gelatinase B) IC50 | MMP-13 (Collagenase 3) IC50 | Reference |
| TAPI-2 | Ki: 120 nM[1] | IC50: 20 µM (general MMP)[2] | - | - | - | [1][2] |
| GW3333 (1) | IC50: 4.3-49 nM | >10,000 nM | >10,000 nM | >10,000 nM | - | [3] |
| Inhibitor 28a | IC50: 6.0-42 nM | ~10-fold selective over MMP-1 | - | ~10-fold selective over MMP-3 | - | |
| TMI-2 | IC50: 2 nM | >500 nM (>250-fold selective) | - | >500 nM (>250-fold selective) | - | |
| Marimastat | - | Significant inhibition | Significant inhibition | Significant inhibition | - |
Note: Data for this compound specifically is often reported as TAPI-2. The broad-spectrum nature of TAPI-2 is indicated by its micromolar inhibition of general MMPs. More selective inhibitors like TMI-2 demonstrate nanomolar potency against TACE with significantly higher IC50 values for MMPs, indicating greater selectivity. The lack of comprehensive, direct comparative studies including this compound against a wide panel of MMPs in a single study necessitates careful interpretation of available data.
TACE Signaling Pathway and Experimental Workflows
Understanding the mechanism of action of TACE is crucial for interpreting inhibitor studies. TACE is a key sheddase that cleaves the transmembrane precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. This process is a critical step in the inflammatory cascade.
References
Safety Operating Guide
Proper Disposal Procedures for (R)-Tapi-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of (R)-Tapi-2, a metalloproteinase inhibitor. In the absence of a specific Safety Data Sheet for the (R)-enantiomer, this guidance is based on the available safety information for TAPI-2 (CAS 187034-31-7) and established best practices for the disposal of novel research chemicals.[1][2][3][4]
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with care, assuming it possesses unknown hazards.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory | If handling as a powder or creating aerosols, use in a well-ventilated area or with respiratory protection. |
Waste Characterization and Segregation
Properly identifying and segregating chemical waste is the first step in the disposal process. In the absence of complete hazard data, this compound waste should be treated as hazardous.
| Waste Stream | Description |
| Solid Waste | Includes excess this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers. |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents. Note: Incompatible wastes must never be mixed. |
| Sharps Waste | Needles, syringes, or broken glass contaminated with this compound. |
| Empty Containers | Original containers of this compound. These must be triple-rinsed, with the rinsate collected as hazardous waste, before disposal. |
Logical Workflow for Waste Segregation:
Caption: Workflow for the initial handling and segregation of this compound waste.
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste.
Experimental Protocol for Waste Disposal:
-
Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For instance, do not store corrosive materials in metal drums.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started. Do not use chemical abbreviations.
-
Accumulation: Collect the segregated waste in the appropriate, sealed containers. Keep containers closed except when adding waste.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials. Use secondary containment, such as a plastic tub, to mitigate spills.
-
EHS Notification: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Provide them with all available information on the compound.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office. This is crucial for regulatory compliance.
Disposal Decision Pathway:
Caption: Decision pathway for the final disposal of accumulated this compound waste.
Spill and Decontamination Procedures
In case of a spill, evacuate the area if necessary and follow your institution's spill response protocol. For minor spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal as hazardous waste. Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. TAPI-2 TAPI-2, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | 187034-31-7 [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling (R)-Tapi-2
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with (R)-Tapi-2. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the available safety data.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Appropriate protective eyeglasses or chemical safety goggles. | To protect against potential splashes or dust formation. |
| Skin Protection | Appropriate protective gloves and clothing. | To prevent skin exposure and contact. |
| Respiratory Protection | Not required under normal use conditions. A particle filter is recommended. | To be used if dust formation is significant or ventilation is inadequate. |
Handling and Storage Protocols
Safe Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[1]
-
Dust Formation: Minimize dust formation during handling.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[1]
Storage:
-
Ventilation: Store in a dry and well-ventilated place.
-
Moisture Protection: Protect from moisture as the substance is hygroscopic.
-
Incompatible Materials: Keep away from oxidizing agents.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |
Spill and Disposal Plan
Spill Containment:
In the event of a spill, collect the material and transfer it to properly labeled containers for disposal.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. While the specific SDS for TAPI-2 does not provide detailed disposal instructions, standard laboratory procedure for chemical waste of this nature should be followed. This typically involves collection in a designated, sealed, and labeled waste container for pickup by a certified chemical waste disposal service.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
